CPI-1612
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O/c1-19(21-10-8-20(14-28)9-11-21)15-30-26(22-6-4-3-5-7-22)27(34)32-25-13-12-23(16-29-25)24-17-31-33(2)18-24/h3-13,16-19,26,30H,15H2,1-2H3,(H,29,32,34)/t19-,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDFZSHSBUXKAC-NIYFSFCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)C)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN[C@H](C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)C)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CPI-1612 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-1612 is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A-associated protein of 300 kDa) and CBP (CREB-binding protein). These two highly homologous proteins are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, including cancer, making them attractive therapeutic targets. This compound has demonstrated significant anti-tumor activity in preclinical models of various cancers, including estrogen receptor-positive (ER+) breast cancer and mantle cell lymphoma, by modulating key cellular pathways involved in proliferation and survival. This guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the HAT activity of p300 and CBP. By binding to the HAT domain, this compound blocks the transfer of acetyl groups from acetyl-CoA to lysine (B10760008) residues on histone tails and other protein substrates. This inhibition is highly potent, with IC50 values in the low nanomolar range for both p300 and CBP. The primary molecular consequence of this inhibition is a global reduction in histone acetylation, particularly at specific lysine residues such as H3K18 and H3K27, which are key epigenetic marks associated with active gene transcription.
Downstream Cellular Effects
The inhibition of p300/CBP by this compound triggers a cascade of downstream cellular events, primarily through the modulation of gene expression.
Histone Hypoacetylation and Chromatin Remodeling
By decreasing the levels of H3K18ac and H3K27ac, this compound induces a more condensed chromatin state (heterochromatin) at the regulatory regions of p300/CBP target genes. This altered chromatin architecture restricts the access of transcriptional machinery, leading to the repression of gene expression.
Disruption of Key Signaling Pathways
Estrogen Receptor (ER) Signaling in Breast Cancer: In ER+ breast cancer, p300/CBP are crucial co-activators for the estrogen receptor. They are recruited to ER-bound enhancers and promote the expression of genes critical for tumor growth and proliferation. This compound disrupts this process by preventing the p300/CBP-mediated acetylation of histones at these enhancers, leading to the downregulation of ER target genes, including the proto-oncogene MYC.[1][2]
MYC-Driven Transcription: The MYC oncogene is a master regulator of cell proliferation, and its expression is often dependent on p300/CBP activity. By suppressing the enhancer activity that drives MYC transcription, this compound leads to a reduction in MYC protein levels, subsequently inhibiting the expression of MYC target genes involved in cell cycle progression and metabolism.[3]
PI3K/AKT/mTOR Pathway in Mantle Cell Lymphoma: In mantle cell lymphoma, the inhibition of p300/CBP has been shown to downregulate the expression of receptor tyrosine kinases (RTKs).[4] This, in turn, can attenuate the signaling through the PI3K/AKT/mTOR pathway, which is a critical driver of cell survival and proliferation in this malignancy.[4]
Therapeutic Implications in Cancer
The molecular effects of this compound translate into potent anti-cancer activity in various preclinical models.
Inhibition of Cancer Cell Proliferation
This compound has been shown to inhibit the proliferation of a range of cancer cell lines, with GI50 values in the nanomolar range for sensitive lines. This anti-proliferative effect is a direct consequence of the downregulation of key oncogenic drivers like ER and MYC.
In Vivo Tumor Growth Inhibition
Oral administration of this compound has demonstrated significant tumor growth inhibition in xenograft models of both ER+ breast cancer (MCF7) and mantle cell lymphoma (JEKO-1).[5][6] In the JEKO-1 model, a dose of 0.5 mg/kg administered twice daily resulted in a 67% tumor growth inhibition.[6] This in vivo efficacy is accompanied by a clear reduction in histone acetylation marks in the tumor tissue, confirming the on-target activity of the compound.
Quantitative Data Summary
| Parameter | Value | Cell Line/Enzyme | Reference |
| Biochemical Potency | |||
| IC50 (EP300 HAT) | 8.1 nM | Recombinant EP300 | [7] |
| IC50 (Full-length EP300) | <0.5 nM | Recombinant EP300 | [7] |
| IC50 (Full-length CBP) | 2.9 nM | Recombinant CBP | [7] |
| Cellular Potency | |||
| GI50 (JEKO-1) | <7.9 nM | JEKO-1 | [7] |
| GI50 (ER+ Breast Cancer Cell Lines) | <100 nM | Various | [5] |
| H3K18Ac MSD IC50 (JEKO-1) | 14 nM | JEKO-1 | [7] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition (JEKO-1 Xenograft) | 67% | JEKO-1 | [6] |
| Dose (JEKO-1 Xenograft) | 0.5 mg/kg, BID, p.o. | JEKO-1 | [6] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells (e.g., MCF7, JEKO-1) in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in growth medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[8]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Histone Acetylation Analysis (Western Blot)
-
Cell Treatment and Histone Extraction:
-
Treat cultured cancer cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells and wash with ice-cold PBS containing an HDAC inhibitor (e.g., 5 mM Sodium Butyrate) to preserve acetylation marks.[9]
-
Isolate nuclei using a hypotonic lysis buffer.
-
Extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.[9]
-
Neutralize the extract and quantify the protein concentration using a BCA or Bradford assay.[10]
-
-
SDS-PAGE and Western Blotting:
-
Denature 10-20 µg of histone extract by boiling in Laemmli sample buffer.[10]
-
Separate the proteins on a 15% SDS-PAGE gel.[10]
-
Transfer the separated proteins to a PVDF membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K27, anti-acetyl-H3K18) and a loading control (e.g., anti-total Histone H3). Dilute antibodies according to the manufacturer's recommendations.[9][10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis:
-
Detect the signal using an ECL detection reagent.[9]
-
Quantify the band intensities using densitometry software. Normalize the acetylated histone signal to the total histone signal.
-
In Vivo Xenograft Study (JEKO-1 Mantle Cell Lymphoma Model)
-
Animal Model: Use female athymic nude or NOD/SCID mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 JEKO-1 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose, 0.2% Tween 80). Administer this compound or vehicle orally, twice daily (BID), at the desired dose (e.g., 0.5 mg/kg).
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups. Tumor samples can be collected for pharmacodynamic analysis (e.g., Western blot for histone acetylation).
Visualizations
Caption: Core mechanism of this compound action.
Caption: this compound disrupts ER signaling.
Caption: Workflow for in vivo efficacy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. CREBBP/EP300 acetyltransferase inhibition disrupts FOXA1-bound enhancers to inhibit the proliferation of ER+ breast cancer cells | PLOS One [journals.plos.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. P300/CBP inhibition sensitizes mantle cell lymphoma to PI3Kδ inhibitor idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ch.promega.com [ch.promega.com]
- 6. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Discovery and Development of CPI-1612: A Potent and Selective EP300/CBP HAT Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of CPI-1612, a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) EP300 and its paralog, CREB-binding protein (CBP). Dysregulation of these critical epigenetic co-regulators is implicated in a variety of human diseases, most notably cancer. This compound emerged from a dedicated drug discovery program aimed at identifying novel therapeutic agents targeting the HAT activity of EP300/CBP. This document details the structure-activity relationship (SAR) studies that led to its discovery, its biochemical and cellular potency, pharmacokinetic profile, and preclinical efficacy in various cancer models. Detailed methodologies for key experiments are provided, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this promising therapeutic candidate.
Introduction: The Rationale for Targeting EP300/CBP
The homologous proteins EP300 (also known as p300) and CBP are multidomain transcriptional co-activators that play a pivotal role in regulating gene expression.[1] A key mechanism through which they exert their function is via their intrinsic histone acetyltransferase (HAT) domain, which catalyzes the transfer of an acetyl group from acetyl coenzyme A (AcCoA) to lysine (B10760008) residues on histone tails and other non-histone proteins.[2][3] This acetylation neutralizes the positive charge of lysine, leading to a more open chromatin structure and facilitating the recruitment of transcription factors, thereby promoting gene expression.[1]
Dysregulation of EP300/CBP activity, through mutations or overexpression, is a common feature in various cancers, including hematologic malignancies and solid tumors.[2][3] This aberrant activity can drive oncogenic gene expression programs.[4] Consequently, the inhibition of EP300/CBP HAT activity presents a compelling therapeutic strategy to counteract these effects.[1] The development of small molecule inhibitors targeting this activity has been a significant focus of epigenetic drug discovery.[5]
Discovery of this compound: From Indole (B1671886) to Aminopyridine
This compound was developed by Constellation Pharmaceuticals through a structured drug discovery effort that began with a high-throughput screen (HTS) to identify inhibitors of EP300/CBP.[2][3] Early efforts identified an indole-based lead compound.[2] However, further optimization was required to improve potency, solubility, and oral bioavailability.[2][6]
A key breakthrough in the development of this compound was the replacement of the indole scaffold with an aminopyridine core.[2] This transition was guided by structure-activity relationship (SAR) studies and X-ray crystallography, which provided insights into the binding mode of the inhibitors with the EP300 HAT domain.[2] The aminopyridine scaffold allowed for optimal positioning of key pharmacophoric elements, leading to a significant enhancement in biochemical and cellular potency.[2] This optimization effort ultimately yielded this compound, a compound with superior drug-like properties.[2][6]
Mechanism of Action
This compound is a potent, acetyl-CoA competitive inhibitor of the HAT activity of both EP300 and CBP.[5] By competing with the natural cofactor, this compound effectively blocks the acetylation of histone and non-histone substrates.[5] A primary downstream effect of EP300/CBP inhibition is the reduction of acetylation at specific lysine residues on histone H3, notably H3K18Ac and H3K27Ac, which are critical marks of active enhancers and promoters.[2][4] The suppression of these marks leads to the downregulation of oncogenic transcriptional programs.[4]
Below is a diagram illustrating the signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from biochemical, cellular, and in vivo studies.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Endpoint | IC50/EC50 (nM) | Reference |
| Biochemical Assay | EP300 HAT Domain | Inhibition | 8.1 | [7] |
| Biochemical Assay | Full-length EP300 | Inhibition | <0.5 | [7] |
| Biochemical Assay | Full-length CBP | Inhibition | 2.9 | [7] |
| Cellular Assay | JEKO-1 | H3K18Ac MSD | 14 | [7] |
| Cellular Assay | JEKO-1 | Proliferation | <7.9 | [7] |
| Cellular Assay | ER+ Breast Cancer Lines | Growth Inhibition | <100 | [5] |
Table 2: In Vivo Pharmacokinetic Profile of this compound
| Species | Dose & Route | T1/2 (h) | Bioavailability (F%) | Brain-to-Plasma Ratio | Reference |
| Mouse | 1 mg/kg IV; 5 mg/kg PO | 0.98 | 79 | 0.35 | [7] |
| Rat | 1 mg/kg IV; 5 mg/kg PO | 1.2 | 9 | - | [7] |
| Dog | 0.5 mg/kg IV; 1 mg/kg PO | 5.5 | 71 | - | [7] |
Table 3: Preclinical In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Outcome | Reference |
| JEKO-1 Mantle Cell Lymphoma Xenograft | 0.5 mg/kg PO BID | 67% Tumor Growth Inhibition (TGI) | [2][7] |
| MCF7 ER+ Breast Cancer Xenograft | Twice daily oral dosing | Dose-dependent tumor growth inhibition | [5] |
Experimental Protocols and Methodologies
This section outlines the methodologies for key experiments used in the characterization of this compound.
EP300/CBP HAT Biochemical Assay
The inhibitory activity of this compound on the HAT domains of EP300 and CBP was determined using a biochemical assay.
-
Principle: This assay measures the transfer of a radiolabeled or fluorescently tagged acetyl group from Acetyl-CoA to a histone peptide substrate. The amount of acetylated peptide is quantified, and the inhibition by a test compound is determined.
-
General Protocol:
-
Recombinant human EP300 or CBP HAT domain is incubated with a histone H3 peptide substrate and Acetyl-CoA.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of acetylated histone peptide is measured using methods such as scintillation counting for radiolabeled acetyl groups or fluorescence detection.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular Target Engagement Assay (H3K18Ac/H3K27Ac MSD)
The ability of this compound to inhibit EP300/CBP activity in a cellular context was assessed by measuring the levels of histone acetylation.
-
Principle: Meso Scale Discovery (MSD) is an electrochemiluminescence-based detection method used to quantify protein levels in cell lysates. In this case, it measures the levels of H3K18 or H3K27 acetylation.
-
General Protocol:
-
Cancer cell lines (e.g., JEKO-1) are treated with increasing concentrations of this compound for a specified duration.
-
Cells are harvested and lysed to extract nuclear proteins.
-
The lysates are added to MSD plates coated with a capture antibody specific for total Histone H3.
-
A detection antibody specific for the acetylated lysine residue (e.g., H3K18Ac) and conjugated to an electrochemiluminescent label is added.
-
Upon electrical stimulation, the label emits light, which is quantified to determine the level of acetylated histone.
-
EC50 values are determined from the dose-response curve.
-
The following diagram outlines the workflow for the cellular target engagement assay.
Cell Proliferation Assay (CellTiter-Glo®)
The anti-proliferative effect of this compound on cancer cell lines was evaluated using a viability assay.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
General Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 4 days), the CellTiter-Glo® reagent is added to the wells.[8]
-
This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
-
The luminescence is measured using a plate reader.
-
The GI50 (concentration for 50% growth inhibition) values are calculated from the dose-response curves.[5]
-
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound was assessed in vivo using mouse xenograft models.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
General Protocol:
-
A human cancer cell line (e.g., JEKO-1 or MCF7) is subcutaneously injected into immunodeficient mice.[2][5]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at specified doses and schedules (e.g., 0.5 mg/kg, twice daily).[2][7]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors and tissues may be collected for pharmacodynamic analysis (e.g., measuring H3K18Ac levels).[2][7]
-
The percentage of tumor growth inhibition (TGI) is calculated to determine efficacy.
-
Selectivity and Safety Profile
This compound has demonstrated selectivity for the EP300/CBP HATs over other HAT families.[5] In terms of safety, it showed weak activity in a hERG binding assay (IC50 = 10.4 µM) and moderate inhibition of cytochrome P450 enzymes CYP2C8 (IC50 = 1.9 µM) and CYP2C19 (IC50 = 2.7 µM).[7] In preclinical in vivo studies, the efficacious doses were well-tolerated.[5]
Conclusion and Future Directions
This compound is a potent, selective, and orally bioavailable EP300/CBP HAT inhibitor that has demonstrated significant anti-tumor activity in preclinical models of cancer. Its development represents a successful example of structure-based drug design, leading to a compound with improved potency and pharmacokinetic properties. The data presented in this guide support its potential as a therapeutic agent for cancers dependent on EP300/CBP activity. Further clinical investigation is warranted to establish its safety and efficacy in human patients. The logical relationship from lead to this compound is depicted below.
References
- 1. What are EP300 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Drug-Discovery Efforts towards the Identification of EP300/CBP Histone Acetyltransferase (HAT) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of CPI-1612: A Technical Guide to EP300/CBP Target Validation in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-1612 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A binding protein p300) and CBP (CREB-binding protein). These highly homologous transcriptional co-activators play a critical role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in the pathogenesis of numerous cancers, making them compelling therapeutic targets. This technical guide provides an in-depth overview of the preclinical validation of this compound in specific cancer types, focusing on the quantitative data supporting its efficacy, detailed experimental protocols for key validation assays, and a visual representation of the underlying signaling pathways.
Introduction to this compound and its Target: p300/CBP
This compound is an orally bioavailable inhibitor that targets the catalytic HAT domain of p300 and CBP.[1][2] By inhibiting these enzymes, this compound modulates the acetylation of key histone residues, particularly H3K18 and H3K27, leading to alterations in chromatin structure and the regulation of gene expression.[1][2] The therapeutic rationale for targeting p300/CBP lies in their role as master regulators of cellular processes frequently hijacked in cancer, including proliferation, survival, and differentiation.
Mechanism of Action: Disruption of Transcriptional Programs
The primary mechanism of action of this compound is the inhibition of p300/CBP-mediated histone acetylation. This leads to a more condensed chromatin state at specific gene loci, restricting the access of transcription factors and downregulating the expression of key oncogenic drivers.
Quantitative Efficacy of this compound Across Cancer Types
The preclinical efficacy of this compound has been evaluated in a range of cancer models. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Cancer Type | Cell Line | Assay Type | Endpoint | Value | Reference |
| Mantle Cell Lymphoma | JEKO-1 | Cell Viability | GI₅₀ | <7.9 nM | [3] |
| Multiple Myeloma | LP-1 | Cell Viability | GI₅₀ | 5 nM | [4] |
| Multiple Myeloma | OPM-2 | Cell Viability | GI₅₀ | ~7-21 nM | [4] |
| Multiple Myeloma | U266 | Cell Viability | GI₅₀ | ~7-21 nM | [4] |
| Multiple Myeloma | RPMI 8226 | Cell Viability | GI₅₀ | ~7-21 nM | [4] |
| ER+ Breast Cancer | MCF7 | Cell Viability | GI₅₀ | <100 nM | [2] |
| ER+ Breast Cancer | T47D | Cell Viability | GI₅₀ | <100 nM | [5] |
| ER+ Breast Cancer | ZR-75-1 | Cell Viability | GI₅₀ | <100 nM | [5] |
| Colon Carcinoma | HCT-116 | Histone Acetylation | EC₅₀ (H3K18Ac) | 14 nM | [6] |
| Glioblastoma | GBM39 PDX | Cell Growth | Confluence (%) | 62 ± 3.4 (10 nM) | [7] |
| Glioblastoma (in combo with TMZ) | GBM39 PDX | Cell Growth | Confluence (%) | 21.9 ± 3.2 (10 nM) | [7] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Endpoint | Result | Reference |
| Mantle Cell Lymphoma | JEKO-1 | 0.5 mg/kg, PO, BID | Tumor Growth Inhibition (TGI) | 67% | [2][6] |
| ER+ Breast Cancer | MCF7 | 1 mg/kg, PO, BID | Tumor Growth | Dose-dependent inhibition | [8] |
| Glioblastoma | GBM39 Orthotopic | Oral | H3K27Ac Suppression | Significant | [7] |
Downstream Signaling Pathways Targeted by this compound
The inhibition of p300/CBP by this compound affects multiple downstream signaling pathways critical for cancer cell survival and proliferation.
Mantle Cell Lymphoma: MYC and PI3K/AKT/mTOR Signaling
In mantle cell lymphoma, p300/CBP inhibition has been shown to downregulate the expression of the MYC oncogene. Additionally, it can sensitize cells to PI3K inhibitors by preventing the feedback activation of the MAPK/ERK pathway.
ER+ Breast Cancer: Estrogen Receptor (ER) Signaling
In ER-positive breast cancer, p300/CBP are critical co-activators for the estrogen receptor. This compound disrupts ER-dependent transcription by targeting lineage-specific enhancers.
Multiple Myeloma: IRF4/MYC Axis
In multiple myeloma, the viability of cancer cells is often dependent on the IRF4/MYC transcriptional network. This compound has been shown to suppress this axis, leading to cell cycle arrest and apoptosis.[1][3][4]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical validation of this compound.
Cell Viability Assay (e.g., CellTiter-Glo®)
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by fitting the data to a four-parameter logistic curve.
Western Blot for Histone Acetylation
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle for the desired time. Harvest cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K27) and a loading control (e.g., anti-total H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
In Vivo Xenograft Study
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ JEKO-1 cells) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., 0.5 mg/kg, twice daily). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blot for histone acetylation).
-
Data Analysis: Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
The preclinical data strongly support the on-target activity of this compound against p300/CBP and its therapeutic potential in various cancer types. The selective inhibition of these histone acetyltransferases leads to the downregulation of key oncogenic signaling pathways and results in significant anti-tumor efficacy in both in vitro and in vivo models. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the role of p300/CBP in cancer and to evaluate the efficacy of novel inhibitors like this compound. Further clinical investigation of this compound is warranted to translate these promising preclinical findings into patient benefit.
References
- 1. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EXTH-12. INHIBITION OF CBP/p300 HISTONE ACETYLATION ACTIVITY ENHANCES TEMOZOLOMIDE ACTIVITY IN GLIOBLASTOMA PATIENT DERIVED XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of CPI-1612 in Gene Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-1612 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A binding protein p300) and CBP (CREB-binding protein). These two highly homologous enzymes are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on gene regulation, and detailed protocols for relevant experimental investigation.
Introduction to this compound and its Target: The p300/CBP Acetyltransferases
The acetylation of lysine (B10760008) residues on histone tails is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription. The enzymes responsible for this modification are histone acetyltransferases (HATs). p300 and CBP are master HATs that acetylate histones, particularly at histone H3 lysine 18 (H3K18) and lysine 27 (H3K27), marks associated with active enhancers and promoters.[1] Beyond histones, p300 and CBP also acetylate a wide range of non-histone proteins, including transcription factors, thereby modulating their activity, stability, and localization.
This compound is a novel, orally bioavailable small molecule that potently and selectively inhibits the HAT activity of both p300 and CBP. Its mechanism of action involves the competitive inhibition of the acetyl-CoA binding site within the HAT domain of these enzymes. By blocking the catalytic activity of p300/CBP, this compound effectively reduces global histone acetylation levels and consequently alters the expression of a multitude of genes involved in critical cellular processes such as cell cycle progression, DNA repair, and apoptosis.
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Enzyme/Assay | Value | Reference |
| IC50 | p300 (HAT domain) | 8.1 nM | [2] |
| IC50 | Full-length p300 | <0.5 nM | [2] |
| IC50 | Full-length CBP | 2.9 nM | [2] |
| IC50 | H3K18Ac MSD Assay | 14 nM | [2] |
| IC50 | JEKO-1 Cell Proliferation | <7.9 nM | [2] |
| Table 1: In Vitro Potency of this compound. |
| Parameter | Model | Dose & Schedule | Result | Reference |
| Tumor Growth Inhibition (TGI) | JEKO-1 Mantle Cell Lymphoma Xenograft | 0.5 mg/kg, oral, twice daily | 67% TGI | [2] |
| Pharmacodynamic Marker | JEKO-1 Xenograft Tumor | 0.5 mg/kg, oral, twice daily | Reduction of H3K18Ac | [2] |
| Pharmacodynamic Marker | JEKO-1 Xenograft Plasma | 0.5 mg/kg, oral, twice daily | Reduction of H3K27Ac | [2] |
| Table 2: In Vivo Efficacy of this compound. |
Signaling Pathway and Mechanism of Action
This compound exerts its effects on gene regulation by directly inhibiting the enzymatic activity of p300 and CBP. This leads to a cascade of downstream events, ultimately altering the transcriptional landscape of the cell.
Downstream Gene Regulation by this compound
By inhibiting p300/CBP, this compound modulates the expression of a wide array of genes. Key downstream targets include genes involved in cell cycle control and DNA damage repair.
-
c-MYC: A proto-oncogene that plays a central role in cell proliferation and growth. p300/CBP are known to be co-activators of c-MYC transcription.[3][4][5][6] Inhibition of p300/CBP by this compound leads to the downregulation of c-MYC expression.
-
RAD51: A key protein in the homologous recombination pathway of DNA repair. The transcription of RAD51 is activated by p300/CBP.[2][7][8] Consequently, this compound treatment can impair DNA repair capacity by reducing RAD51 levels.
-
FIGNL1: Fidgetin-like 1 is a protein that regulates RAD51 filament dynamics. While direct transcriptional regulation by p300/CBP is less characterized, its involvement in the DNA damage response suggests potential indirect regulation.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the manufacturer's instructions and is suitable for determining the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cell line of interest (e.g., JEKO-1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO) to the wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Western Blot for Histone Acetylation
This protocol is designed to assess changes in global histone acetylation levels upon treatment with this compound.
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA buffer (or similar lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% acrylamide (B121943) is recommended for histone separation)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3K27, anti-acetyl-H3K18, anti-total H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3K27, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody for total histone H3 as a loading control.
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
This protocol can be used to identify the genomic regions where p300/CBP are bound and to assess the changes in histone acetylation at these sites upon this compound treatment.
Materials:
-
Cells treated with this compound and vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade antibodies (e.g., anti-p300, anti-CBP, anti-H3K27ac)
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonically shear the chromatin to an average fragment size of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Immunoprecipitate the chromatin with a specific antibody overnight at 4°C. An IgG control should be included.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare the DNA library for next-generation sequencing.
-
Sequence the libraries and analyze the data to identify enriched genomic regions.
Clinical Development Status
As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound. The development of p300/CBP inhibitors is an active area of research, and the preclinical data for this compound suggest its potential as a therapeutic agent. Researchers are encouraged to monitor clinical trial registries for any future updates on the clinical development of this compound and other p300/CBP inhibitors.
Conclusion
This compound is a powerful research tool for investigating the role of p300/CBP in gene regulation and a promising candidate for therapeutic development. Its high potency and selectivity allow for the precise dissection of p300/CBP-dependent pathways. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of this inhibitor on cellular function and disease pathology. The continued investigation of this compound and similar molecules will undoubtedly deepen our understanding of epigenetic regulation and may lead to novel therapeutic strategies for a range of human diseases.
References
- 1. Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBP and p300 histone acetyltransferases contribute to homologous recombination by transcriptionally activating the BRCA1 and RAD51 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of c‐MYC transcriptional activity and acetylation by recruitment of the cofactor CBP | EMBO Reports [link.springer.com]
- 4. Dual regulation of c-Myc by p300 via acetylation-dependent control of Myc protein turnover and coactivation of Myc-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Regulation of c-Myc by p300 via Acetylation-Dependent Control of Myc Protein Turnover and Coactivation of Myc-Induced Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CBP and p300 Histone Acetyltransferases Contribute to Homologous Recombination by Transcriptionally Activating the BRCA1 and RAD51 Genes | PLOS One [journals.plos.org]
- 8. CBP and p300 Histone Acetyltransferases Contribute to Homologous Recombination by Transcriptionally Activating the BRCA1 and RAD51 Genes - PMC [pmc.ncbi.nlm.nih.gov]
CPI-1612: A Technical Guide to its Effects on Histone H3K27 Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-1612 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or KAT3A).[1][2][3] These two highly homologous enzymes are critical transcriptional co-regulators, playing a central role in gene expression by acetylating histone proteins, primarily at lysine (B10760008) 27 of histone H3 (H3K27), and other non-histone protein targets.[2][4][5] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[2][4][5][6] This technical guide provides an in-depth overview of the effects of this compound on H3K27 acetylation, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound functions as an acetyl-CoA competitive inhibitor of the p300/CBP HAT domain.[7] By competing with the endogenous acetyl-CoA cofactor, this compound effectively blocks the transfer of acetyl groups to the lysine residues of histone tails and other protein substrates.[7] The primary and most well-characterized downstream effect of p300/CBP inhibition by this compound is the global reduction of H3K27 acetylation (H3K27ac).[2][7][8] This reduction in H3K27ac, a hallmark of active enhancers and promoters, leads to a more condensed chromatin state and subsequent repression of target gene transcription.[4][5]
Signaling Pathway
The signaling pathway illustrating the effect of this compound on H3K27 acetylation is depicted below.
Quantitative Data
The potency and cellular activity of this compound have been extensively characterized. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50/EC50 (nM) | Reference(s) |
| EP300 HAT (biochemical assay) | 8.1 | [8][9] |
| Full-length EP300 (biochemical assay) | <0.5 | [8] |
| Full-length CBP (biochemical assay) | 2.9 | [8] |
| H3K18Ac MSD (cell-based assay) | 14 | [8] |
| JEKO-1 cell proliferation | <7.9 | [8] |
Table 2: In Vivo Effects of this compound
| Animal Model | Cell Line | Dosage | Effect | Reference(s) |
| Mouse Xenograft | JEKO-1 (Mantle Cell Lymphoma) | 0.5 mg/kg, PO, BID | 67% tumor growth inhibition; reduction of H3K27Ac in plasma and H3K18Ac in tumor | [2][8] |
| Mouse Xenograft | MCF7 (Breast Cancer) | 0.25 mg/kg, PO, BID | Inhibition of tumor growth; reduction of H3K27ac in PBMCs | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to assess the effects of this compound on H3K27 acetylation.
Western Blot for H3K27 Acetylation
This protocol describes the detection of changes in global H3K27ac levels in cells treated with this compound.
Experimental Workflow:
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
2. Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in 0.2 N HCl and rotate overnight at 4°C to extract histones.
-
Centrifuge at high speed to pellet debris and transfer the histone-containing supernatant to a new tube.
-
Neutralize the extract with 1M NaOH.
3. Protein Quantification:
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit.
4. SDS-PAGE:
-
Mix equal amounts of histone extract (e.g., 15-20 µg) with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load samples onto a 15% polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Confirm transfer efficiency by Ponceau S staining.
6. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K27ac (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
As a loading control, use an antibody against total Histone H3 (e.g., 1:5000 dilution).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
7. Detection:
-
Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
8. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K27ac signal to the total Histone H3 signal to account for loading differences.
Chromatin Immunoprecipitation sequencing (ChIP-seq) for H3K27ac
This protocol outlines the steps to identify genomic regions with altered H3K27ac levels following this compound treatment.
Experimental Workflow:
1. Cell Crosslinking:
-
Treat cells with this compound or vehicle as described above.
-
Crosslink protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
2. Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend in a lysis buffer.
-
Shear the chromatin into fragments of 200-500 bp using sonication. The sonication conditions (power, duration, cycles) must be optimized for the specific cell type and equipment.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the sheared chromatin overnight at 4°C with an anti-H3K27ac antibody or an IgG control.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.
4. Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads.
-
Reverse the formaldehyde crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification:
-
Purify the DNA using phenol-chloroform extraction or a column-based purification kit.
6. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and input DNA (a sample of the sheared chromatin before immunoprecipitation). This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification of the library.
-
Sequence the libraries on a high-throughput sequencing platform.
7. Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling using software such as MACS2 to identify regions of H3K27ac enrichment.
-
Perform differential binding analysis to identify regions with significant changes in H3K27ac levels between this compound and vehicle-treated samples.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that potently and selectively inhibits the HAT activity of p300 and CBP. Its primary molecular effect is the significant reduction of H3K27 acetylation, a key epigenetic mark associated with active gene transcription. The accompanying quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers investigating the biological roles of p300/CBP and the therapeutic potential of their inhibition. The ability to modulate the epigenome with small molecules like this compound opens new avenues for understanding and treating a wide range of diseases.
References
- 1. Accelerating the Field of Epigenetic Histone Modification Through Mass Spectrometry–Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone Sample Preparation for Bottom-Up Mass Spectrometry: A Roadmap to Informed Decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Basics of ChIP-seq data analysis [bioconductor.org]
- 7. Accelerated nuclei preparation and methods for analysis of histone modifications in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational methodology for ChIP-seq analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. licorbio.com [licorbio.com]
- 10. benchchem.com [benchchem.com]
Preclinical Profile of CPI-1612: A Deep Dive into its Activity in Hematological Malignancies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-1612 is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2][3] These two highly homologous enzymes act as master transcriptional co-regulators, and their HAT activity is crucial for the regulation of gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity has been implicated in the pathogenesis of various cancers, including hematological malignancies, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of the preclinical studies of this compound in hematological malignancies, with a focus on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and visualizations are provided to facilitate the replication and further investigation of this compound's therapeutic potential.
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates high potency against p300/CBP and associated cellular markers of activity. The following table summarizes the key in vitro inhibitory concentrations (IC50) and cellular potencies.
| Target/Assay | IC50 / EC50 (nM) | Cell Line/System | Reference |
| EP300 HAT (enzymatic assay) | 8.1 | Biochemical Assay | [1] |
| Full-length EP300 | <0.5 | Biochemical Assay | [1] |
| Full-length CBP | 2.9 | Biochemical Assay | [1] |
| H3K18Ac MSD | 14 | JEKO-1 | [1] |
| JEKO-1 Cell Proliferation | <7.9 | JEKO-1 | [1] |
In Vivo Efficacy in a Mantle Cell Lymphoma Xenograft Model
The anti-tumor activity of this compound was evaluated in a JEKO-1 mantle cell lymphoma xenograft model in mice.
| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| C57B6 mice with JEKO-1 xenografts | This compound (0.5 mg/kg) | Oral, twice daily for 4 weeks | 67% | [1] |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in several preclinical species.
| Species | Route | Dose (mg/kg) | Key Parameters | Reference |
| Mouse (CD-1) | Oral | - | Brain-to-plasma ratio of 0.35 | [1] |
Experimental Protocols
JEKO-1 Cell Viability Assay (MTT-based)
This protocol describes a method to assess the effect of this compound on the viability of the JEKO-1 mantle cell lymphoma cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
JEKO-1 cells (ATCC® CRL-3006™)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Culture JEKO-1 cells in RPMI-1640 medium in a CO2 incubator.
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol outlines a general method for measuring the enzymatic activity of p300/CBP and the inhibitory effect of this compound.
Materials:
-
Recombinant human p300 or CBP enzyme
-
Histone H3 or a synthetic peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA), including a radiolabeled version (e.g., [3H]Acetyl-CoA)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Scintillation fluid and counter (for radioactive assay) or specific antibodies for ELISA-based detection
Procedure (Radioactive Filter Binding Assay):
-
Prepare a reaction mixture containing assay buffer, histone substrate, and the p300/CBP enzyme.
-
Add serial dilutions of this compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding [3H]Acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [3H]Acetyl-CoA.
-
Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Calculate the percentage of HAT activity inhibition and determine the IC50 value.
JEKO-1 Mantle Cell Lymphoma Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model of mantle cell lymphoma using JEKO-1 cells in immunodeficient mice to evaluate the in vivo efficacy of this compound.
Materials:
-
JEKO-1 cells
-
Athymic nude mice or other suitable immunodeficient strain (e.g., NOD/SCID)
-
Matrigel (optional, to enhance tumor take rate)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Harvest JEKO-1 cells from culture and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject 5-10 x 10^6 JEKO-1 cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., 0.5 mg/kg, twice daily). The control group should receive the vehicle.
-
Measure tumor volume using calipers (Volume = 0.5 x length x width²) and monitor the body weight of the mice regularly.
-
Continue treatment for the specified duration (e.g., 4 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the selectivity profile of CPI-1612
An In-Depth Technical Guide to the Selectivity Profile of CPI-1612
Introduction
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferase (HAT) domains of the highly homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3] These enzymes, also known as KAT3A and KAT3B, are critical epigenetic regulators that catalyze the transfer of acetyl groups from acetyl-coenzyme A (AcCoA) to lysine (B10760008) residues on histone tails and other proteins.[1] This acetylation is a key mechanism for modulating chromatin structure and regulating gene transcription.[1] Dysregulation of EP300/CBP activity has been implicated in a variety of diseases, including cancer, making them attractive therapeutic targets.[1][3]
This compound was developed as a structurally distinct, aminopyridine-based inhibitor that is competitive with acetyl-CoA.[4] It demonstrates superior potency in both biochemical and cellular assays compared to earlier generation inhibitors.[4] This guide provides a comprehensive overview of the selectivity profile of this compound, detailing its on-target potency, cellular activity, and off-target liabilities, supported by experimental methodologies and pathway visualizations.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the catalytic HAT activity of EP300 and CBP. By binding to the acetyl-CoA pocket, it prevents the acetylation of key histone residues, such as H3K18 and H3K27.[1][5] The reduction of these activating marks on chromatin leads to a more condensed chromatin state, suppressing the expression of target genes and ultimately inhibiting the proliferation of cancer cells dependent on EP300/CBP activity.[1][4]
Quantitative Selectivity Profile
The selectivity of this compound has been characterized through a series of biochemical and cellular assays, demonstrating high potency against its intended targets and minimal activity against a wide range of off-targets.
Biochemical Potency
This compound potently inhibits the HAT activity of both full-length EP300 and CBP in the low- to sub-nanomolar range.[6][7] Its potency is influenced by the concentration of the competing substrate, acetyl-CoA.[5]
| Target Enzyme | Assay Condition | IC₅₀ Value | Reference(s) |
| EP300 (Full Length) | Scintillation Proximity Assay | <0.5 nM | [6][7] |
| EP300 (HAT Domain) | - | 8.1 nM | [6] |
| CBP (Full Length) | Scintillation Proximity Assay | 2.9 nM | [6][7] |
Table 1. Biochemical Potency of this compound against EP300/CBP.
Cellular Activity
In cellular contexts, this compound effectively engages its targets, leading to the inhibition of histone acetylation and subsequent anti-proliferative effects in sensitive cell lines.
| Assay Type | Cell Line | Measurement | Potency (IC₅₀/EC₅₀/GI₅₀) | Reference(s) |
| Target Engagement | HCT-116 | H3K18ac Inhibition | 14 nM | [6] |
| Cell Proliferation | JEKO-1 | Viability | <7.9 nM | [6] |
| Cell Proliferation | ER+ Breast Cancer Lines | Viability (GI₅₀) | <100 nM | [4] |
Table 2. Cellular Activity of this compound.
Off-Target Selectivity
Comprehensive screening reveals a highly selective profile for this compound. It shows no activity against other histone acetyltransferases and has a clean profile in broader safety screening panels.[1]
| Target/Panel | Assay Type | IC₅₀ Value | Interpretation | Reference(s) |
| HAT Panel | Biochemical | No Inhibition | Selective over Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, GCN5L2 | [1] |
| Eurofins Safety44 Panel | Binding/Enzymatic | Minimal Activity | Devoid of significant off-target activity | [1] |
| hERG | Binding | 10.4 µM | Weak Activity | [1][6] |
| CYP2C8 | Enzymatic | 1.9 µM | Moderate Inhibition | [1][6] |
| CYP2C19 | Enzymatic | 2.7 µM | Moderate Inhibition | [1][6] |
| CYP2C9 | Enzymatic | 6.6 µM | Weak Inhibition | |
| CYP2B6 | Enzymatic | 8.2 µM | Weak Inhibition | |
| CYP2D6 | Enzymatic | 34 µM | Negligible Inhibition | |
| CYP1A2 | Enzymatic | >50 µM | Negligible Inhibition | |
| CYP3A4 | Enzymatic | >50 µM | Negligible Inhibition |
Table 3. Off-Target Selectivity Profile of this compound.
Experimental Protocols
The data presented were generated using established and robust methodologies to assess inhibitor potency and selectivity.
Biochemical HAT Activity Assay (Scintillation Proximity Assay)
The inhibitory activity of this compound on EP300/CBP was primarily determined using a Scintillation Proximity Assay (SPA).[1][8] This method quantifies the enzymatic transfer of a radiolabeled acetyl group from [³H]-acetyl-CoA to a histone peptide substrate.
Methodology:
-
Reaction Setup: Purified, full-length EP300 or CBP enzyme is incubated with this compound at various concentrations in a multi-well plate.
-
Enzymatic Reaction: The reaction is initiated by adding a biotinylated histone H3 peptide substrate and [³H]-acetyl-CoA.
-
Detection: Streptavidin-coated SPA beads are added. These beads bind to the biotinylated histone peptide. When a [³H]-acetyl group is transferred to the peptide, the bead is brought into close proximity, generating a light signal that is detected by a scintillation counter.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of this compound. IC₅₀ values are calculated from the dose-response curve.
Cellular Target Engagement and Proliferation Assays
Cellular assays confirm that this compound can access its target in a physiological setting and elicit a biological response.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., HCT-116, JEKO-1) are cultured under standard conditions.[8]
-
Compound Treatment: Cells are treated with a range of this compound concentrations for a specified duration (e.g., 3 hours for target engagement, 72+ hours for proliferation).[1][9]
-
Endpoint Analysis:
-
Target Engagement (Histone Acetylation): Cell lysates are collected and analyzed for levels of specific acetylation marks (e.g., H3K18ac). This is often quantified using methods like Meso Scale Discovery (MSD), a highly sensitive immunoassay, or Western Blotting.[6][10] EC₅₀ values are determined.
-
Cell Viability/Proliferation: The effect on cell growth is measured using assays such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolic activity and cell viability.[9] IC₅₀ or GI₅₀ values are calculated.
-
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound was evaluated in mouse xenograft models.
Methodology:
-
Model: A B-cell lymphoma cell line, JEKO-1, which is sensitive to EP300/CBP inhibition, was used to establish tumors in mice.[1]
-
Dosing: Once tumors were established, mice were treated with this compound (e.g., 0.5 mg/kg, orally, twice daily).[1][6]
-
Efficacy Measurement: Tumor growth was monitored over time and compared to a vehicle-treated control group. Tumor growth inhibition (TGI) was calculated.[1]
-
Pharmacodynamic Analysis: To confirm target engagement in vivo, levels of histone acetylation marks (H3K27ac in plasma, H3K18ac in tumor tissue) were measured and shown to be reduced upon treatment.[1][6]
Conclusion
This compound is a highly potent and selective inhibitor of the EP300/CBP histone acetyltransferases. Its selectivity is robustly demonstrated through biochemical assays showing sub-nanomolar to low-nanomolar potency against its intended targets and a lack of activity against other HAT family members.[1][6] This on-target activity translates effectively to cellular models, where it inhibits histone acetylation and cell proliferation at low nanomolar concentrations.[6] Furthermore, broad off-target screening confirms its clean profile, with only weak to moderate interactions with a small number of CYP enzymes and hERG at concentrations significantly higher than its biological effective dose.[1] This well-defined selectivity profile makes this compound a valuable chemical probe for studying EP300/CBP biology and a promising candidate for therapeutic development.[4][5]
References
- 1. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
CPI-1612: A Technical Guide to its Impact on Transcription Factor Acetylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A-binding protein p300) and its paralog, CREB-binding protein (CBP).[1] These enzymes are critical transcriptional co-regulators that catalyze the acetylation of lysine (B10760008) residues on both histone and non-histone proteins, thereby playing a pivotal role in gene expression regulation.[1] Dysregulation of p300/CBP activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, its impact on the acetylation of key transcription factors, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as an acetyl-CoA competitive inhibitor of the p300/CBP HAT domain. By binding to the active site, it blocks the transfer of acetyl groups from acetyl-CoA to lysine residues on substrate proteins. This leads to a global reduction in acetylation on p300/CBP targets, most notably on histone H3 at lysine 27 (H3K27Ac) and lysine 18 (H3K18Ac), which are hallmarks of active enhancers and promoters.[1] Beyond histones, p300/CBP acetylate a multitude of non-histone proteins, including a wide array of transcription factors.[1] Inhibition of this activity by this compound can therefore modulate the function of these key regulators of gene expression, leading to its anti-proliferative and anti-tumor effects.
Impact on Transcription Factor Acetylation: The Case of c-MYC
The c-MYC oncoprotein is a critical transcription factor that governs cell proliferation and growth. Its activity is tightly regulated, in part by post-translational modifications, including acetylation. p300/CBP have been shown to directly interact with and acetylate c-MYC.[2][3] This acetylation has a dual role: it can stabilize the c-MYC protein, but it can also mark it for turnover.[2][4] By inhibiting p300/CBP, this compound disrupts this regulatory mechanism. In CBP-deficient cancer cells, the expression of MYC becomes highly dependent on p300-mediated histone acetylation at its gene locus.[5][6] Inhibition of p300 in this context leads to a significant downregulation of MYC expression, contributing to the synthetic lethal effect observed.[5][6]
Quantitative Data
The potency and efficacy of this compound have been characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data available.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | IC50 (nM) |
| EP300 (HAT Domain) | Scintillation Proximity Assay | 8.1 |
| EP300 (Full Length) | Biochemical Assay | <0.5 |
| CBP (Full Length) | Biochemical Assay | 2.9 |
Data sourced from MedchemExpress and Probechem Biochemicals.[6][7]
Table 2: Cellular Activity and Efficacy of this compound
| Assay | Cell Line | Endpoint | EC50 / GI50 (nM) |
| H3K18 Acetylation | Cellular Assay | Reduction of H3K18Ac | 14 |
| Cell Proliferation | JEKO-1 (Mantle Cell Lymphoma) | Growth Inhibition | <7.9 |
Data sourced from MedchemExpress and Probechem Biochemicals.[6][7]
Table 3: In Vivo Pharmacodynamic and Anti-Tumor Activity
| Xenograft Model | Dose & Schedule | Endpoint | Result |
| JEKO-1 | 0.5 mg/kg, PO, BID | Tumor Growth Inhibition | 67% TGI |
| JEKO-1 | 0.5 mg/kg, PO, BID | H3K18Ac in Tumor | Reduction Observed |
| JEKO-1 | 0.5 mg/kg, PO, BID | H3K27Ac in Plasma | Reduction Observed |
Data sourced from MedchemExpress and Probechem Biochemicals.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.
p300/CBP Immunoprecipitation-Histone Acetyltransferase (IP-HAT) Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of p300/CBP immunoprecipitated from cellular extracts.
Materials:
-
HeLa nuclear extract (or other suitable cell lysate)
-
Anti-p300 or Anti-CBP antibody
-
Protein G agarose (B213101) beads
-
This compound (or other inhibitors) dissolved in DMSO
-
HAT Assay Buffer
-
Biotinylated Histone H4 Peptide Substrate
-
Acetyl-CoA
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Protocol:
-
Immunoprecipitation:
-
Pre-clear nuclear extract by incubating with Protein G agarose beads.
-
Incubate the pre-cleared supernatant with anti-p300/CBP antibody.
-
Capture the immunocomplex by adding fresh Protein G agarose beads.
-
Wash the beads extensively with ice-cold PBS to remove non-specific binders.
-
Perform a final wash with 1X HAT Assay Buffer.
-
-
HAT Reaction:
-
Prepare a HAT Assay Cocktail containing HAT Assay Buffer, biotinylated Histone H4 peptide, and Acetyl-CoA.
-
Add the desired concentration of this compound or DMSO vehicle control to the washed beads.
-
Initiate the reaction by adding the HAT Assay Cocktail to the beads.
-
Incubate at 30°C with shaking for 30-60 minutes.
-
-
Detection:
-
Spot a portion of the reaction supernatant onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times in 5% trichloroacetic acid (TCA) to remove unincorporated Acetyl-CoA.
-
Perform a final wash with acetone (B3395972) and allow the paper to dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of HAT activity for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mantle Cell Lymphoma (JEKO-1) Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of this compound.[5]
Materials:
-
JEKO-1 human mantle cell lymphoma cells
-
Immunocompromised mice (e.g., NSG or SCID)
-
Phosphate-Buffered Saline (PBS)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation and Implantation:
-
Culture JEKO-1 cells under standard conditions.
-
Harvest and wash the cells, then resuspend in sterile PBS at a concentration of approximately 50 x 106 cells/mL.
-
Subcutaneously inject 150-200 µL of the cell suspension (containing ~10 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 0.5 mg/kg) or vehicle control by oral gavage according to the desired schedule (e.g., twice daily).
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., H3K18Ac levels).
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for the this compound treated group compared to the vehicle group.
-
Cellular Histone Acetylation Meso Scale Discovery (MSD) Assay
This immunoassay is used to quantify the levels of specific histone modifications (e.g., H3K18Ac or H3K27Ac) in cell lysates, providing a key pharmacodynamic readout for this compound activity.
Materials:
-
Tissue culture plates and reagents
-
This compound
-
Complete Lysis Buffer
-
MSD plates pre-coated with a capture antibody
-
Detection antibody labeled with SULFO-TAG™
-
MSD Read Buffer T
-
MSD instrument
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound or DMSO vehicle for a specified time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse them directly in the plate using Complete Lysis Buffer.
-
Collect and clear the lysates by centrifugation.
-
-
Immunoassay:
-
Add blocking solution to the MSD plate wells and incubate.
-
Wash the plate and add cell lysates to the wells. Incubate to allow the capture antibody to bind the target protein.
-
Wash the plate to remove unbound material.
-
Add the SULFO-TAG™ labeled detection antibody and incubate.
-
Wash the plate a final time.
-
-
Detection:
-
Add 2X Read Buffer T to each well.
-
Read the plate on an MSD instrument. The instrument applies a voltage that causes the SULFO-TAG™ to emit light, and the intensity is proportional to the amount of analyte.
-
-
Data Analysis:
-
Normalize the signal to total protein concentration if necessary.
-
Calculate the percent reduction in the histone acetylation mark for each this compound concentration relative to the DMSO control.
-
Determine the EC50 value from the dose-response curve.
-
Clinical Development Status
As of the latest review of publicly available information, there are no registered clinical trials for this compound. The compound appears to be in the preclinical stage of development.
Conclusion
This compound is a highly potent and selective inhibitor of p300/CBP histone acetyltransferases. Its mechanism of action, centered on the inhibition of histone and transcription factor acetylation, provides a strong rationale for its development as a therapeutic agent in oncology. The quantitative data demonstrate its low nanomolar potency in both biochemical and cellular contexts, which translates to significant anti-tumor efficacy in vivo at low doses. The detailed protocols provided herein offer a framework for researchers to further investigate the biological effects of this compound and other p300/CBP inhibitors. Continued research into the role of p300/CBP in transcriptional regulation will be crucial for identifying patient populations most likely to benefit from this therapeutic strategy.
References
- 1. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual regulation of c-Myc by p300 via acetylation-dependent control of Myc protein turnover and coactivation of Myc-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of c‐MYC transcriptional activity and acetylation by recruitment of the cofactor CBP | EMBO Reports [link.springer.com]
- 4. Dual Regulation of c-Myc by p300 via Acetylation-Dependent Control of Myc Protein Turnover and Coactivation of Myc-Induced Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting p300 Addiction in CBP-Deficient Cancers Causes Synthetic Lethality by Apoptotic Cell Death due to Abrogation of MYC Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Unlocking the Therapeutic Potential of CPI-1612: A Preclinical In-Depth Analysis for Solid Tumor Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-1612, a potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) EP300 and CBP, has emerged as a promising therapeutic candidate in oncology. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound in solid tumors. Through its mechanism of action, this compound modulates the acetylation of histone and non-histone proteins, leading to the suppression of key oncogenic signaling pathways. This document summarizes the available quantitative data on its biochemical and cellular activity, details representative experimental protocols for its evaluation, and visualizes its mechanism and experimental workflows. While clinical trial data for this compound is not yet publicly available, the robust preclinical evidence warrants further investigation into its role in cancer therapy.
Introduction: The Rationale for Targeting EP300/CBP in Cancer
The paralogous histone acetyltransferases E1A binding protein p300 (EP300) and CREB-binding protein (CBP) are critical transcriptional co-regulators. They play a pivotal role in a multitude of cellular processes, including cell growth, differentiation, and DNA repair, by acetylating histone tails and other proteins, thereby modulating chromatin structure and gene expression. Dysregulation of EP300/CBP activity is a hallmark of various cancers, where their overexpression or aberrant function contributes to the activation of oncogenic gene expression programs. Therefore, the inhibition of EP300/CBP HAT activity presents a compelling therapeutic strategy to counteract tumorigenesis.
This compound is a novel, orally bioavailable small-molecule inhibitor designed to selectively target the HAT activity of EP300 and CBP.[1][2][3] Its development was driven by the need for potent and selective probes to explore the therapeutic window of EP300/CBP inhibition.[3][4] This guide delves into the preclinical evidence that establishes the foundation for the continued investigation of this compound as a potential treatment for solid tumors.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of the acetyl coenzyme A (AcCoA) binding site within the HAT domain of EP300 and CBP.[5] By blocking the binding of AcCoA, this compound prevents the transfer of acetyl groups to lysine (B10760008) residues on histone and non-histone protein substrates. This leads to a global reduction in histone acetylation, particularly at key regulatory sites such as H3K18 and H3K27, which are associated with active enhancers and gene transcription.[1][2] The downstream consequence of this epigenetic modulation is the suppression of oncogenic transcriptional programs that drive cancer cell proliferation and survival.
Caption: Mechanism of Action of this compound.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (EP300 HAT) | 8.1 nM | Biochemical Assay | [1] |
| IC50 (Full-length EP300) | <0.5 nM | Biochemical Assay | [1][5] |
| IC50 (Full-length CBP) | 2.9 nM | Biochemical Assay | [1][5] |
| IC50 (H3K18Ac MSD) | 14 nM | Cellular Assay | [1] |
| IC50 (JEKO-1 Cell Proliferation) | <7.9 nM | JEKO-1 Mantle Cell Lymphoma | [1] |
| GI50 (ER+ Breast Cancer Cell Lines) | <100 nM | MCF7 and other ER+ lines | [5] |
Table 2: In Vivo Efficacy of this compound in a JEKO-1 Xenograft Model
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| Mouse Xenograft (JEKO-1) | This compound (0.5 mg/kg) | Oral, twice daily for 4 weeks | 67% Tumor Growth Inhibition (TGI) | [1][2] |
Table 3: Pharmacokinetic and Safety Profile of this compound
| Parameter | Value | Species | Reference |
| Brain-to-Plasma Ratio | 0.35 | CD-1 Mice | [1] |
| hERG Binding IC50 | 10.4 µM | In vitro assay | [1] |
| CYP2C8 Inhibition IC50 | 1.9 µM | In vitro assay | [1] |
| CYP2C19 Inhibition IC50 | 2.7 µM | In vitro assay | [1] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the preclinical activity of this compound.
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This protocol describes a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against EP300/CBP.
Materials:
-
Recombinant full-length human EP300 or CBP protein
-
Histone H3 peptide substrate
-
Acetyl-Coenzyme A (AcCoA), [3H]-labeled or unlabeled
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Scintillation fluid and counter (for radioactive assay) or appropriate detection reagents for non-radioactive assays.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, combine the EP300/CBP enzyme, histone H3 peptide, and the diluted this compound or vehicle control (DMSO).
-
Pre-incubate the mixture for 15-30 minutes at room temperature.
-
Initiate the reaction by adding AcCoA.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding acetic acid).
-
Transfer the reaction mixture to a filter plate to capture the acetylated histone peptide.
-
Wash the filter plate to remove unincorporated [3H]-AcCoA.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Caption: HAT Inhibition Assay Workflow.
Cell Proliferation Assay
This protocol outlines a common method to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., JEKO-1, MCF7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
96-well clear-bottom cell culture plates
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line of interest (e.g., JEKO-1)
-
Matrigel (or other appropriate matrix)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the cancer cells, often mixed with Matrigel, into the flank of the mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally at the specified dose and schedule (e.g., 0.5 mg/kg, twice daily).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate the tumor volume using the formula: (Length x Width2) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis like H3K18Ac or H3K27Ac levels).
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
Caption: Xenograft Model Logical Flow.
Future Directions and Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent for solid tumors. Its high potency, selectivity, and oral bioavailability make it an attractive candidate for clinical development.[1][2][3] Future research should focus on identifying predictive biomarkers of response to this compound, exploring rational combination strategies with other anticancer agents, and ultimately, evaluating its safety and efficacy in human clinical trials. While the journey from preclinical discovery to clinical application is long and challenging, the foundational evidence for this compound provides a solid rationale for its continued investigation in the quest for novel and effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Drug-Discovery Efforts towards the Identification of EP300/CBP Histone Acetyltransferase (HAT) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CPI-1612 In Vitro Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-1612 is a highly potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP).[1][2][3] These two highly homologous enzymes act as master transcriptional co-regulators, and their HAT activity is crucial for regulating gene expression through the acetylation of histone and non-histone proteins.[1] A primary mechanism of action for this compound is the inhibition of acetylation of histone 3 at lysine (B10760008) 18 (H3K18) and lysine 27 (H3K27), marks associated with active gene transcription.[2][4] Due to its role in critical cellular processes, the inhibition of p300/CBP by this compound presents a promising therapeutic strategy in various diseases, particularly in oncology.[1][4]
These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with this compound, focusing on cell viability and target engagement assays. The provided methodologies are based on published preclinical research and are intended to guide researchers in designing and executing their experiments.
Data Presentation
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| EP300 HAT | Scintillation Proximity Assay (SPA) | 8.1 | [3] |
| Full-length EP300 | - | <0.5 | [2][5] |
| Full-length CBP | - | 2.9 | [2][5] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Assay | Endpoint | IC50 / GI50 (nM) | Reference |
| JEKO-1 (Mantle Cell Lymphoma) | Cell Proliferation | - | <7.9 | [2][5] |
| JEKO-1 (Mantle Cell Lymphoma) | Growth Inhibition | GI50 | <7.9 | [3] |
| ER+ Breast Cancer Cell Lines | Cell Viability | GI50 | <100 | [4] |
| - | H3K18Ac MSD | EC50 | 14 | [2][3] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a stock solution of this compound in DMSO and subsequent dilution to working concentrations for cell culture treatment.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
This compound is soluble in DMSO at concentrations up to 230 mg/mL (510.51 mM).[5]
-
To prepare a 10 mM stock solution, dissolve 4.51 mg of this compound (MW: 450.55 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Ultrasonic treatment may be required.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%). Prepare a vehicle control with the same final concentration of DMSO.
-
Protocol 2: Cell Viability Assay with this compound
This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines, such as JEKO-1 and MCF-7, using a commercially available ATP-based assay like CellTiter-Glo®.
Materials:
-
JEKO-1 or MCF-7 cells
-
Complete culture medium (e.g., RPMI-1640 for JEKO-1, DMEM for MCF-7) with appropriate supplements.
-
96-well clear bottom, white-walled plates
-
This compound working solutions
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
For adherent cells (e.g., MCF-7):
-
For suspension cells (e.g., JEKO-1):
-
Count cells and adjust the density.
-
Seed cells directly into a 96-well plate at a density of 2 x 10⁴ to 4 x 10⁴ viable cells/mL.
-
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Add 100 µL of the 2x this compound working solutions to the appropriate wells to achieve a final volume of 200 µL.
-
Include wells with vehicle control (medium with DMSO) and no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 4 days for cell viability).[7]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control.
-
Plot the normalized viability against the logarithm of this compound concentration.
-
Calculate the GI50 (concentration causing 50% inhibition of growth) using a non-linear regression analysis.
-
Protocol 3: Analysis of Histone Acetylation by Western Blot
This protocol provides a method to assess the effect of this compound on the acetylation of its target histones, H3K18 and H3K27.
Materials:
-
JEKO-1 or MCF-7 cells
-
6-well plates or culture flasks
-
This compound working solutions
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetyl-H3K27, anti-acetyl-H3K18, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or culture flasks at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of this compound (e.g., 8 nM - 5 µM) for a short duration (e.g., 3 hours) to observe direct effects on acetylation.[7] Include a vehicle control.
-
-
Protein Extraction:
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate/flask with ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetyl-H3K27, acetyl-H3K18, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the acetylated histone bands to the total histone H3 band intensity for each sample.
-
Compare the levels of histone acetylation in this compound-treated samples to the vehicle control.
-
General Cell Culture Information
MCF-7 Cell Line
-
Morphology: Adherent, epithelial-like.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.[8]
-
Subculturing: Passage cells when they reach 80-90% confluency.[6] Use 0.25% Trypsin-EDTA to detach the cells.[8]
JEKO-1 Cell Line
-
Morphology: Suspension.
-
Culture Medium: RPMI-1640 medium supplemented with 20% FBS and 1% penicillin-streptomycin.[9]
-
Subculturing: Maintain cell density between 2 x 10⁴ and 4 x 10⁴ viable cells/mL. Do not allow the concentration to exceed 2.5 x 10⁶ cells/mL. Cultures can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium.
References
- 1. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mcf7.com [mcf7.com]
- 9. Feature article: Development of a clinically relevant chemoresistant mantle cell lymphoma cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of CPI-1612 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-1612 is a potent and selective, orally bioavailable inhibitor of the histone acetyltransferase (HAT) domains of EP300 and CREBBP (also known as p300 and CBP).[1][2][3] These two highly homologous proteins are critical transcriptional co-regulators involved in a multitude of cellular processes, and their dysregulation has been implicated in various diseases, including cancer.[2][3] this compound exerts its effects by competitively binding to the acetyl-CoA binding site of EP300/CBP, leading to the suppression of histone acetylation, such as on H3K18 and H3K27, and subsequent modulation of gene expression.[1][2] Given its therapeutic potential, precise and accurate preparation of this compound stock solutions is paramount for reproducible in vitro and in vivo experimental outcomes. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
Quantitative Data Summary
The following tables summarize the key quantitative information for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₆N₆O | [4][5] |
| Molecular Weight | 450.53 g/mol | [1][4] |
| CAS Number | 2374971-81-8 | [1][4] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% (typical) | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 90 mg/mL (199.76 mM) | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. | [6] |
| DMSO | 230 mg/mL (510.51 mM) | Ultrasonic treatment may be required to achieve this concentration. | [1][4] |
| Ethanol | 90 mg/mL | [6] | |
| Water | Insoluble | [6] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [4][6] |
| 4°C | 2 years | [4] | |
| In DMSO | -80°C | 6 months - 1 year | [1][6] |
| -20°C | 1 month | [1][6] |
Experimental Protocol: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO, a common concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparations:
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Ensure the analytical balance is calibrated and level.
-
-
Weighing this compound:
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh 22.53 mg of this compound.
-
Calculation: (50 mmol/L) * (1 L/1000 mL) * (1 mL) * (450.53 g/mol ) = 0.02253 g = 22.53 mg
-
-
-
Dissolving in DMSO:
-
Transfer the weighed this compound powder to a sterile amber microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO. For 22.53 mg of this compound, add 1 mL of DMSO to achieve a 50 mM concentration.
-
It is crucial to use newly opened or properly stored anhydrous DMSO, as absorbed moisture can significantly impact the solubility of this compound.[1][6]
-
-
Ensuring Complete Dissolution:
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.[1]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][6]
-
Safety Precautions:
-
This compound is a bioactive molecule. Handle with care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder and DMSO.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Visual Representations
Diagram 1: this compound Mechanism of Action
Caption: Simplified pathway showing this compound inhibition of EP300/CBP.
Diagram 2: Workflow for Preparing this compound Stock Solution
Caption: Step-by-step workflow for this compound stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Detecting H3K27ac by Western Blot After CPI-1612 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
CPI-1612 is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) EP300 and CREB-binding protein (CBP).[1][2][3][4] These enzymes are critical regulators of gene transcription through the acetylation of histone and non-histone proteins. A key substrate of EP300/CBP is histone H3 at lysine (B10760008) 27 (H3K27), and the resulting acetylation (H3K27ac) is a well-established marker of active enhancers and promoters. Inhibition of EP300/CBP by this compound leads to a dose- and time-dependent reduction in H3K27ac levels.[2] Western blotting is a fundamental technique to quantify the reduction of H3K27ac in cells treated with this compound, thereby confirming the on-target activity of the compound. These application notes provide a detailed protocol for the treatment of cultured cells with this compound, subsequent histone extraction, and Western blot analysis of H3K27ac.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway affected by this compound and the experimental workflow for the Western blot protocol.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the experimental protocol.
| Parameter | Recommended Value/Range | Notes |
| This compound Treatment | ||
| Cell Seeding Density | 70-80% confluency | Ensure cells are in the logarithmic growth phase. |
| This compound Concentration | 10 nM - 1 µM (titrate for your cell line) | A dose-response experiment is recommended. Effective concentrations can be below 100 nM.[3] |
| Vehicle Control | 0.1% DMSO | Use the same concentration of DMSO as in the highest this compound treatment. |
| Treatment Duration | 3 - 72 hours (titrate for your cell line) | Short incubation (3h) may show direct effects, while longer incubation (72h) may show maximal H3K27ac reduction.[5] |
| Histone Extraction | ||
| Lysis Buffer | Triton Extraction Buffer (TEB) | For initial cell lysis and nuclei isolation. |
| Extraction Reagent | 0.2 N Hydrochloric Acid (HCl) or Sulfuric Acid | For specific extraction of basic histone proteins. |
| Western Blotting | ||
| Protein Loading | 10-25 µg of total protein per lane | [6] |
| SDS-PAGE Gel | 15% Bis-Tris or Tris-Glycine gel | A higher percentage gel is recommended for better resolution of low molecular weight histones.[7] |
| Transfer Membrane | 0.2 µm Nitrocellulose or PVDF | The smaller pore size ensures optimal capture of small histone proteins.[7][8] |
| Blocking Buffer | 5% BSA in TBST | BSA is often preferred over non-fat milk for phospho- or acetyl-specific antibodies to reduce background.[7] |
| Primary Antibody: Anti-H3K27ac | 1:1000 - 1:5000 dilution (or 0.1-1 µg/mL) | Refer to the antibody datasheet for optimal dilution.[9][10][11] |
| Primary Antibody: Anti-Total H3 | 1:5000 - 1:10000 dilution | Loading control to normalize for histone content. |
| Secondary Antibody (HRP-conj.) | 1:5000 - 1:20000 dilution | Dilute in blocking buffer. |
| Detection Reagent | Enhanced Chemiluminescence (ECL) |
Detailed Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Culture your cell line of choice in the appropriate medium and conditions until they reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Further dilute in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined period. A time-course experiment (e.g., 3, 24, 48, 72 hours) is recommended to determine the optimal treatment duration for your cell line.
II. Histone Extraction (Acid Extraction Method)
This protocol is optimized for the specific extraction of histones from cultured cells.
-
Cell Harvesting: Harvest cells by scraping (for adherent cells) or centrifugation at 300 x g for 5 minutes (for suspension cells).
-
Washing: Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 1X protease inhibitor cocktail) at a ratio of 1 mL per 10^7 cells.
-
Nuclei Isolation: Incubate on a rotator for 10 minutes at 4°C to lyse the cell membranes. Pellet the nuclei by centrifuging at 2,000 x g for 10 minutes at 4°C. Discard the supernatant.[1]
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl or H2SO4 (e.g., 400 µL per 10^7 cells). Incubate on a rotator for 4 hours or overnight at 4°C.[1]
-
Clarification: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the histone proteins, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration using a Bradford or BCA protein assay. It is crucial to use the same acid solution to dilute the BSA standards to ensure accuracy.
III. Western Blot Analysis
-
Sample Preparation: Dilute the histone extracts in 4X Laemmli sample buffer. Do not boil histone samples, as this can cause them to precipitate. Heat at 65-70°C for 10 minutes.
-
SDS-PAGE: Load 10-25 µg of protein per lane on a 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120 V until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm nitrocellulose or PVDF membrane. Perform the transfer at 100 V for 60-90 minutes at 4°C or use a semi-dry transfer system according to the manufacturer's instructions.[1][8]
-
Membrane Staining (Optional): Briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm successful transfer. Destain with TBST.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K27ac (e.g., at a 1:2000 dilution) in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST (e.g., at a 1:10000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
Loading Control: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a total histone protein (e.g., anti-Histone H3 at a 1:10000 dilution). Alternatively, run a parallel blot for the loading control.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer’s instructions.
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the H3K27ac signal to the corresponding total Histone H3 signal for each sample.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 8. Histone H3K27ac Polyclonal Antibody (39133) [thermofisher.com]
- 9. H3K27ac Polyclonal Antibody (PA5-116936) [thermofisher.com]
- 10. Assays for Validating Histone Acetyltransferase Inhibitors [jove.com]
- 11. biochem.slu.edu [biochem.slu.edu]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with CPI-1612
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CPI-1612, a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP, in Chromatin Immunoprecipitation (ChIP) assays. This document outlines the mechanism of action of this compound, detailed protocols for performing ChIP assays to investigate its effects on histone acetylation, and guidance on data interpretation.
Introduction to this compound
This compound is a small molecule inhibitor that targets the catalytic HAT domain of the highly homologous transcriptional co-activators, EP300 (also known as p300) and CREB-binding protein (CBP).[1] These enzymes play a crucial role in regulating gene expression by acetylating histone and non-histone proteins, leading to a more open chromatin structure and transcriptional activation. By inhibiting EP300/CBP, this compound can modulate the expression of key genes involved in various cellular processes, including cell growth, differentiation, and survival. Its anti-cancer activity has been demonstrated in preclinical models, making it a valuable tool for cancer research and drug development.[2]
The primary molecular consequence of this compound treatment is a reduction in histone acetylation at specific lysine (B10760008) residues, most notably H3K27ac and H3K18ac, which are key marks of active enhancers and promoters.[1] ChIP assays are therefore an essential technique to elucidate the genome-wide or locus-specific effects of this compound on the epigenetic landscape.
Key Applications
-
Target Engagement and Pharmacodynamics: Confirming the engagement of this compound with its chromatin targets by measuring changes in H3K27ac and H3K18ac levels at specific genomic loci.
-
Mechanism of Action Studies: Identifying the specific genes and pathways that are regulated by EP300/CBP inhibition with this compound.
-
Biomarker Discovery: Identifying potential predictive biomarkers of response or resistance to this compound treatment.
-
Drug Development: Evaluating the efficacy and specificity of this compound and other EP300/CBP inhibitors in preclinical models.
Data Presentation: Quantitative Analysis of ChIP-qPCR
Following a ChIP assay with this compound treatment, quantitative PCR (qPCR) is a standard method for analyzing the enrichment of specific DNA sequences. The data should be presented in a clear and organized manner to allow for easy comparison between different treatment conditions.
Table 1: Effect of this compound on H3K27ac Enrichment at Gene Promoters
| Target Gene | Treatment | % Input (Mean ± SD) | Fold Enrichment vs. IgG (Mean ± SD) | Fold Change vs. Vehicle |
| MYC | Vehicle (DMSO) | 2.5 ± 0.3 | 25 ± 3 | 1.0 |
| This compound (1 µM) | 0.8 ± 0.1 | 8 ± 1 | 0.32 | |
| BCL2 | Vehicle (DMSO) | 3.1 ± 0.4 | 31 ± 4 | 1.0 |
| This compound (1 µM) | 1.0 ± 0.2 | 10 ± 2 | 0.32 | |
| GAPDH | Vehicle (DMSO) | 0.5 ± 0.1 | 5 ± 0.5 | 1.0 |
| This compound (1 µM) | 0.4 ± 0.05 | 4 ± 0.4 | 0.8 |
Table 2: Dose-Dependent Effect of this compound on H3K18ac Enrichment at an Enhancer Region
| Genomic Locus | This compound Conc. | % Input (Mean ± SD) | Fold Enrichment vs. IgG (Mean ± SD) |
| Enhancer A | 0 nM (Vehicle) | 4.0 ± 0.5 | 40 ± 5 |
| 100 nM | 2.5 ± 0.3 | 25 ± 3 | |
| 500 nM | 1.2 ± 0.2 | 12 ± 2 | |
| 1000 nM | 0.6 ± 0.1 | 6 ± 1 |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of EP300/CBP signaling.
References
Application Notes and Protocols: Measuring Cell Viability in Response to the EP300/CBP Inhibitor CPI-1612 using CellTiter-Glo®
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-1612 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or CREBBP). These two highly homologous proteins act as transcriptional co-activators, playing a crucial role in regulating gene expression by acetylating histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, including cancer, making them attractive therapeutic targets. This compound exerts its anticancer activity by inhibiting the HAT activity of p300/CBP, leading to a reduction in histone acetylation (e.g., H3K27ac and H3K18Ac) and subsequent modulation of gene expression programs that control cell proliferation and survival.
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and widely used method for determining the number of viable cells in culture. The assay quantifies adenosine (B11128) triphosphate (ATP), an indicator of metabolically active cells. The assay procedure involves adding a single reagent directly to the cultured cells, resulting in cell lysis and the generation of a luminescent signal produced by a proprietary, thermostable luciferase. The amount of luminescence is directly proportional to the amount of ATP present, which, in turn, is directly proportional to the number of viable cells.
This document provides a detailed protocol for assessing the effect of this compound on the viability of cancer cells using the CellTiter-Glo® assay.
Signaling Pathway and Mechanism of Action
p300 and CBP are critical nodes in various signaling pathways that control cell growth, differentiation, and survival. As transcriptional co-activators, they are recruited by a multitude of transcription factors to specific gene promoters and enhancers. Upon recruitment, their intrinsic histone acetyltransferase (HAT) activity leads to the acetylation of lysine (B10760008) residues on histone tails, most notably H3K18 and H3K27. This epigenetic modification neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is permissive for transcription. This compound inhibits this HAT activity, thereby preventing histone acetylation and suppressing the expression of key oncogenes, such as MYC, which can lead to cell cycle arrest and apoptosis in cancer cells dependent on these pathways.
Caption: Mechanism of action of this compound on the p300/CBP signaling pathway.
Experimental Protocols
Materials
-
This compound (prepare a stock solution, e.g., 10 mM in DMSO, and store at -20°C)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Cancer cell line of interest (e.g., MCF-7, a human breast cancer cell line)
-
Appropriate cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Sterile, opaque-walled 96-well plates suitable for luminescence readings
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Luminometer
Protocol for Cell Viability Assay
The following is a generalized protocol. Optimization of cell seeding density, this compound concentrations, and incubation time is recommended for each cell line.
Day 1: Cell Seeding
-
Culture and expand the chosen cancer cell line under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound in culture medium. For example, to achieve final concentrations ranging from 1 nM to 10 µM, prepare 2x working solutions. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤ 0.1%).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background luminescence).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 4 days, as suggested by studies on ER+ breast cancer cell lines).
Day 6: CellTiter-Glo® Assay
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Experimental Workflow Diagram
Caption: Experimental workflow for the CellTiter-Glo® assay with this compound.
Data Presentation
The raw luminescence data should be processed to determine the effect of this compound on cell viability. The data can be presented as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) can be calculated using a non-linear regression analysis.
Table 1: Representative Cell Viability Data for MCF-7 Cells Treated with this compound for 96 Hours
| This compound Concentration (nM) | Average Luminescence (RLU) | Standard Deviation | % Viability (Normalized to Vehicle) |
| 0 (Vehicle) | 1,500,000 | 75,000 | 100% |
| 1 | 1,425,000 | 71,250 | 95% |
| 10 | 1,125,000 | 56,250 | 75% |
| 50 | 750,000 | 37,500 | 50% |
| 100 | 450,000 | 22,500 | 30% |
| 500 | 150,000 | 7,500 | 10% |
| 1000 | 75,000 | 3,750 | 5% |
| No Cells (Background) | 1,000 | 50 | 0% |
Table 2: Summary of GI₅₀ Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (nM) |
| MCF-7 | Breast Cancer (ER+) | < 100 |
| JEKO-1 | Mantle Cell Lymphoma | < 7.9 |
| LNCaP | Prostate Cancer | ~150 |
| A549 | Lung Cancer | > 1000 |
Note: The data presented in these tables are for illustrative purposes and should be determined experimentally.
Logical Relationship Diagram
The CellTiter-Glo® assay is based on a series of logical relationships that link the presence of viable cells to a measurable luminescent signal. The inhibition of a critical cellular process by a compound like this compound disrupts this chain, leading to a decrease in the signal.
Caption: Logical relationship of the CellTiter-Glo® assay and this compound action.
Application Notes and Protocols for Oral Administration of CPI-1612 in Animal Models
Introduction
CPI-1612 is a potent, selective, and orally bioavailable inhibitor of the histone acetyltransferase (HAT) activity of the paralogous transcriptional co-regulators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3] These coactivators are crucial for the transcription of a wide array of genes involved in cellular proliferation, differentiation, and apoptosis.[2][4] Dysregulation of EP300/CBP HAT activity has been implicated in various diseases, including cancer.[2][4] this compound competitively binds to the acetyl-coenzyme A (AcCoA) binding site of EP300/CBP, leading to the suppression of histone acetylation, notably at histone 3 lysine (B10760008) 18 (H3K18Ac) and lysine 27 (H3K27Ac).[1][2][5] These application notes provide a summary of the preclinical data and protocols for the oral administration of this compound in various animal models.
Mechanism of Action
This compound exerts its biological effects by inhibiting the HAT activity of EP300 and CBP. This leads to a decrease in the acetylation of histone and non-histone proteins, which in turn modulates gene expression. In cancer models, this has been shown to suppress the transcription of oncogenic drivers, such as the estrogen receptor (ER) in ER-positive breast cancer, leading to reduced tumor growth.[5][6]
Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro potency, pharmacokinetic, and in vivo efficacy data for this compound.
Table 1: In Vitro Potency of this compound
| Assay | IC₅₀ |
|---|---|
| EP300 HAT | 8.1 nM |
| Full-length EP300 | <0.5 nM |
| Full-length CBP | 2.9 nM |
| H3K18Ac MSD (Cellular) | 14 nM |
| JEKO-1 Cell Proliferation | <7.9 nM |
Data sourced from MedchemExpress.[1]
Table 2: Pharmacokinetic Parameters of this compound Following Oral (PO) and Intravenous (IV) Administration
| Species | Dose (IV) | Dose (PO) | Clearance (L/h/kg) | Vss (L/kg) | T½ (h) | F% |
|---|---|---|---|---|---|---|
| Mouse | 1 mg/kg | 5 mg/kg | 3.8 | 2.0 | 0.98 | 79 |
| Rat | 1 mg/kg | 5 mg/kg | 2.6 | 1.8 | 1.2 | 9 |
| Dog | 0.5 mg/kg | 1.0 mg/kg | 0.42 | 3.7 | 5.5 | 71 |
Vss: Volume of distribution at steady state; T½: Half-life; F%: Oral Bioavailability. Data sourced from MedchemExpress and ACS Publications.[1][2]
Table 3: In Vivo Efficacy of Orally Administered this compound
| Animal Model | Cell Line | Dose & Schedule | Outcome | Pharmacodynamic Effect |
|---|---|---|---|---|
| C57B6 Mice | JEKO-1 (Mantle Cell Lymphoma) | 0.5 mg/kg, PO, BID, 4 weeks | 67% Tumor Growth Inhibition (TGI) | Reduction of H3K18Ac in tumor and H3K27Ac in plasma |
| Balb/c Nude Mice | MCF7 (ER+ Breast Cancer) | Dose-dependent, PO, BID, 21 days | Dose-dependent tumor growth inhibition | Reduction of H3K27ac in PBMCs |
PO: Per os (oral administration); BID: Bis in die (twice a day); PBMCs: Peripheral Blood Mononuclear Cells. Data sourced from MedchemExpress, ACS Publications, and ResearchGate.[1][2][6]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a suspension of this compound suitable for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure (for a 5 mg/mL suspension):
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Mix thoroughly by vortexing until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and vortex again until evenly mixed.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final suspension thoroughly before each use to ensure homogeneity.
Note: This formulation yields a suspended solution. For studies requiring a clear solution, a formulation in DMSO and corn oil can be considered, though stability for long-term dosing should be evaluated.[1]
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Figure 2: General experimental workflow for a xenograft efficacy study.
Materials:
-
Female immunodeficient mice (e.g., Balb/c nude or C57B6), 6-8 weeks old
-
Tumor cells (e.g., JEKO-1, MCF7)
-
Matrigel (optional, can improve tumor take-rate)
-
This compound formulation (from Protocol 1)
-
Vehicle control (formulation without this compound)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject the desired number of tumor cells (e.g., 5-10 million cells in 100-200 µL of saline or media, potentially mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., an average of 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups (n=6-10 mice per group).
-
Treatment:
-
Administer this compound orally (e.g., 0.5 mg/kg) via gavage twice daily (BID).
-
Administer the vehicle control to the control group on the same schedule.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as a measure of general health and toxicity.
-
-
Endpoint: Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors and blood for pharmacodynamic analysis (see Protocol 3).
Protocol 3: Pharmacodynamic (PD) Analysis of Histone Acetylation
This protocol describes the assessment of H3K27 acetylation in peripheral blood mononuclear cells (PBMCs) as a biomarker of this compound activity.
Materials:
-
Whole blood collected in EDTA tubes
-
Ficoll-Paque or similar density gradient medium
-
Phosphate-buffered saline (PBS)
-
Fixation/Permeabilization buffers (e.g., from a commercial kit)
-
Fluorescently-conjugated anti-H3K27ac antibody
-
Flow cytometer
Procedure:
-
Blood Collection: At the study endpoint (or at specified time points), collect whole blood from mice via cardiac puncture into EDTA-containing tubes.
-
PBMC Isolation:
-
Dilute the blood with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge according to the manufacturer's instructions to separate the layers.
-
Carefully aspirate the PBMC layer (the "buffy coat").
-
-
Fixation and Permeabilization:
-
Wash the isolated PBMCs with PBS.
-
Fix and permeabilize the cells using a commercial kit to allow for intracellular antibody staining.
-
-
Antibody Staining:
-
Incubate the permeabilized cells with a fluorescently-conjugated anti-H3K27ac antibody.
-
-
Flow Cytometry:
-
Wash the stained cells to remove unbound antibody.
-
Analyze the cells on a flow cytometer to quantify the geometric mean fluorescence intensity (gMFI) of the H3K27ac signal.
-
-
Data Analysis: Compare the gMFI of H3K27ac in PBMCs from this compound-treated groups to the vehicle control group to determine the extent of target engagement.[6]
Brain Penetrance
This compound is highly brain-penetrant in mice.[1][2] Following a single oral dose in CD-1 mice, the brain-to-plasma ratio was found to be 0.35, indicating that the compound effectively crosses the blood-brain barrier.[1][2] This property makes this compound a valuable tool for investigating the role of EP300/CBP in central nervous system (CNS) disorders and malignancies.
Figure 3: Brain penetrance of this compound in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
How to dissolve CPI-1612 for in vivo experiments using PEG300 and Tween-80
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-1612 is a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP)[1][2][3][4]. These enzymes are critical regulators of gene transcription, and their inhibition has shown therapeutic potential in various diseases, including cancer[1][5]. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, presenting a challenge for in vivo administration. This document provides a detailed protocol for the dissolution of this compound for in vivo experiments using a vehicle composed of polyethylene (B3416737) glycol 300 (PEG300) and Tween-80.
The formulation described herein—10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline—is a standard and well-tolerated vehicle for administering poorly soluble compounds in animal studies[3][6][7][8][9]. PEG300 acts as a co-solvent to dissolve the compound, while Tween-80, a non-ionic surfactant, aids in forming a stable emulsion and prevents precipitation upon the addition of the aqueous saline component[7][10].
Data Presentation
The following tables summarize the key properties of this compound and the recommended formulation for in vivo studies.
Table 1: Physicochemical and Solubility Data for this compound
| Parameter | Value | Reference |
| Molecular Weight | 450.55 g/mol | [6] |
| In Vitro Solubility (DMSO) | 230 mg/mL (510.51 mM) | [6] |
| In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [3][6] |
| Solubility in In Vivo Formulation | 5 mg/mL (11.10 mM) (Suspended solution, requires sonication) | [3][6] |
Table 2: In Vivo Formulation Components and Final Concentrations
| Component | Volume Percentage | Purpose |
| Dimethyl Sulfoxide (B87167) (DMSO) | 10% | Primary solvent for initial dissolution |
| Polyethylene Glycol 300 (PEG300) | 40% | Co-solvent to maintain solubility |
| Tween-80 (Polysorbate 80) | 5% | Surfactant to enhance stability and prevent precipitation |
| Saline (0.9% NaCl) | 45% | Aqueous vehicle for injection |
Experimental Protocols
This section provides a step-by-step methodology for the preparation of this compound for in vivo administration. Adherence to the sequential addition of solvents is critical to prevent precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), USP grade
-
Tween-80 (Polysorbate 80), USP grade
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Protocol 1: Preparation of a 5 mg/mL this compound Formulation
This protocol details the preparation of 1 mL of a 5 mg/mL this compound solution.
-
Prepare a 50 mg/mL this compound Stock Solution in DMSO:
-
Weigh 5 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 100 µL of DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. The solution should be clear. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
-
Sequential Addition of Excipients:
-
To the 100 µL of the this compound stock solution in DMSO, add 400 µL of PEG300.
-
Vortex the mixture thoroughly until it is a homogenous solution.
-
-
Addition of Surfactant:
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again vigorously to ensure the surfactant is evenly dispersed.
-
-
Addition of Aqueous Component:
-
Slowly add 450 µL of sterile 0.9% saline to the mixture.
-
Vortex one final time to ensure the final formulation is a uniform suspension.
-
-
Final Preparation for Injection:
-
For a suspended solution, sonicate the final mixture in an ultrasonic water bath for 5-10 minutes to ensure a fine, uniform suspension before administration[3][6].
-
Visually inspect the solution for any large aggregates.
-
It is highly recommended to prepare this formulation fresh on the day of use to ensure stability and avoid precipitation[7].
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound, an inhibitor of EP300/CBP histone acetyltransferases (HATs).
Experimental Workflow for this compound Dissolution
Caption: Step-by-step workflow for the in vivo dissolution of this compound.
References
- 1. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Histone Acetylation with CPI-1612
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of histone acetylation levels in response to treatment with CPI-1612, a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.[1][2][3][4][5] The following sections offer a comprehensive guide to utilizing flow cytometry for quantitative assessment of histone modifications, alongside data presentation and visual guides to the experimental workflow and underlying signaling pathway.
Introduction
Histone acetylation is a key epigenetic modification that plays a crucial role in regulating gene expression. The enzymes responsible for this modification are histone acetyltransferases (HATs), which transfer an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails. This process is associated with a more open chromatin structure, facilitating transcription. The paralogous HATs, EP300 and CREB binding protein (CBP), are master transcriptional co-regulators involved in a multitude of cellular processes, and their dysregulation has been implicated in various diseases, including cancer.[3]
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the HAT activity of EP300 and CBP.[3][4] It acts as an acetyl-CoA competitive inhibitor, leading to a reduction in histone acetylation, particularly at sites such as H3K18 and H3K27.[1][2][3][5][6] Flow cytometry offers a high-throughput method to quantify changes in histone acetylation at a single-cell level, making it an invaluable tool for studying the cellular effects of HAT inhibitors like this compound.[7][8][9] This document outlines a detailed protocol for the use of this compound in conjunction with flow cytometric analysis of histone acetylation.
Quantitative Data Summary
The following table summarizes the reported in vitro and in vivo potency of this compound from various studies. This data is crucial for designing experiments and interpreting results.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | EP300 HAT | 8.1 nM | [1][2] |
| Full-length EP300 | <0.5 nM | [1][2] | |
| Full-length CBP | 2.9 nM | [1][2] | |
| EC50 | H3K18Ac Reduction (MSD) | 14 nM | [1][2] |
| GI50 | JEKO-1 cells | <7.9 nM | [1][5] |
| ER+ Breast Cancer Cell Lines | <100 nM | [4] | |
| In Vivo Effect | Tumor Growth Inhibition (JEKO-1 xenograft) | 67% at 0.5 mg/kg, PO, BID | [2][3] |
| H3K27ac Reduction (PBMCs) | Quantified by gMFI | [10] |
Signaling Pathway
The diagram below illustrates the mechanism of histone acetylation by EP300/CBP and the inhibitory action of this compound.
Experimental Protocol: Flow Cytometry Analysis
This protocol is adapted from established methods for histone modification analysis by flow cytometry.[7][8][9] It is recommended to optimize reagent concentrations and incubation times for your specific cell type and experimental conditions.
Materials:
-
This compound (prepared in DMSO)
-
Cell line of interest (e.g., JEKO-1, MCF-7)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 1% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 10% Fetal Bovine Serum in PBS)
-
Primary antibody against acetylated histone (e.g., anti-acetyl-Histone H3 (Lys27) or anti-acetyl-Histone H3 (Lys18))
-
Fluorochrome-conjugated secondary antibody (if primary is not conjugated)
-
DNA stain (e.g., Propidium Iodide, DAPI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and recover overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 10 nM to 1 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 3-24 hours). The treatment duration should be optimized based on the cell type and the specific histone mark being investigated.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 200 µL of 1% paraformaldehyde and incubate on ice for 15 minutes for fixation.[8]
-
Wash the cells with 2 mL of ice-cold PBS and centrifuge.
-
-
Permeabilization:
-
Resuspend the fixed cell pellet in 200 µL of 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature to permeabilize the cell and nuclear membranes.[8]
-
Wash the cells with PBS containing 1% Bovine Serum Albumin (BSA).
-
-
Blocking:
-
Resuspend the permeabilized cells in 500 µL of Blocking Buffer and incubate for 20 minutes at room temperature to reduce non-specific antibody binding.[8]
-
-
Antibody Staining:
-
Centrifuge the blocked cells and resuspend the pellet in the primary antibody solution (diluted in Blocking Buffer at the manufacturer's recommended concentration).
-
Incubate for 1 hour at room temperature or overnight at 4°C, protected from light.
-
Wash the cells twice with PBS containing 1% BSA.
-
If using an unconjugated primary antibody, resuspend the cells in the fluorochrome-conjugated secondary antibody solution (diluted in Blocking Buffer) and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS containing 1% BSA.
-
-
DNA Staining (Optional):
-
For cell cycle analysis, resuspend the cells in a solution containing a DNA staining dye (e.g., Propidium Iodide with RNase A).
-
Incubate as recommended by the manufacturer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate sheath fluid for flow cytometry.
-
Acquire data on a flow cytometer. Use forward and side scatter to gate on single cells.
-
Measure the fluorescence intensity of the histone acetylation mark in the appropriate channel.
-
Analyze the data using flow cytometry analysis software. The geometric mean fluorescence intensity (gMFI) is a common metric used to quantify the level of histone acetylation.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for analyzing histone acetylation by flow cytometry following this compound treatment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 6. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New method to detect histone acetylation levels by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol: Pharmacokinetic Analysis of CPI-1612 in Mice
Audience: This document is intended for researchers, scientists, and drug development professionals involved in preclinical pharmacokinetics and oncology research.
Introduction: CPI-1612 is a novel, highly potent, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) EP300 and CREB binding protein (CBP).[1][2] These enzymes are critical transcriptional co-regulators, and their dysregulation is implicated in various diseases, including cancer.[1][2] this compound exerts its effect by inhibiting the HAT activity of EP300/CBP, leading to a reduction in histone acetylation, such as on H3K27, and subsequent modulation of gene expression.[1] This document provides a summary of the pharmacokinetic (PK) properties of this compound in mice and detailed protocols for conducting in vivo pharmacokinetic and efficacy studies.
Mechanism of Action of this compound
This compound is a selective, acetyl-CoA competitive inhibitor of the HAT domains of EP300 and CBP.[3] By blocking the catalytic activity of these enzymes, this compound prevents the transfer of acetyl groups to lysine (B10760008) residues on histone tails and other proteins. This leads to a decrease in key histone acetylation marks, such as H3K18Ac and H3K27Ac, which are associated with active gene transcription.[1][4] The resulting transcriptional repression underlies its anti-tumor activity in models such as mantle cell lymphoma and breast cancer.[1][5]
Caption: Mechanism of Action of this compound.
Pharmacokinetic Data
The pharmacokinetic profile of this compound has been characterized in mice, demonstrating good oral bioavailability and exposure.[1] A summary of key parameters is presented below.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Male CD-1 Mice [1][4]
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Clearance (CL) | 3.8 L/h/kg | - |
| Volume of Distribution (Vss) | 2.0 L/kg | - |
| Half-life (T½) | 0.98 h | - |
| Bioavailability (F%) | - | 79% |
| AUC/dose | - | 211 h·µg/mL |
Data derived from single compound PK experiments.
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study in Mice
This protocol describes the procedure for evaluating the pharmacokinetic profile of this compound in mice following intravenous and oral administration.
Workflow: In Vivo Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study in mice.
Materials:
-
This compound
-
Vehicle suitable for IV and PO administration (e.g., 0.5% HPMC)
-
Male CD-1 mice (or other appropriate strain)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate male CD-1 mice for at least 3 days prior to the study. Ensure free access to food and water.
-
Dosing Preparation: Prepare a formulation of this compound in the selected vehicle at the desired concentrations for IV (e.g., 1 mg/kg) and PO (e.g., 5 mg/kg) administration.
-
Administration:
-
Intravenous (IV): Administer this compound via tail vein injection.
-
Oral (PO): Administer this compound using an oral gavage needle.
-
-
Blood Collection: Collect blood samples (approximately 50-100 µL) via saphenous or submandibular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours post-dose).[4]
-
Plasma Preparation: Immediately place blood samples into EDTA-coated tubes. Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software such as WinNonlin.[6] Key parameters include Cmax, Tmax, AUC, clearance, half-life, and volume of distribution.[6]
Protocol: Brain Penetration Assessment
This compound is known to be brain-penetrant.[4] This protocol outlines a method to determine the brain-to-plasma concentration ratio.
Procedure:
-
Follow steps 1-3 of the In Vivo Pharmacokinetic Study protocol, typically using oral administration.
-
At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), euthanize cohorts of mice.[4]
-
Immediately collect terminal blood samples via cardiac puncture and harvest the whole brain.
-
Process blood to obtain plasma as described previously.
-
Homogenize the brain tissue in a suitable buffer.
-
Analyze both plasma and brain homogenate for this compound concentrations using LC-MS/MS.
-
Calculate the brain-to-plasma ratio at each time point by dividing the concentration in the brain by the concentration in the plasma. A single oral dose in CD-1 mice showed a brain-to-plasma ratio of 0.35.[4]
Protocol: In Vivo Tumor Xenograft Efficacy Study
This protocol describes a method to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Workflow: Tumor Xenograft Efficacy Study
Caption: Workflow for an in vivo tumor xenograft efficacy study.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Matrigel (optional)
-
This compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously implant tumor cells (e.g., 5-10 x 10^6 cells, often mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Treatment: Administer this compound or vehicle orally, twice daily (BID), at the specified dose (e.g., 0.5 mg/kg).[4] Treatment duration can be 3-4 weeks.[4]
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight as a measure of tolerability.
-
Pharmacodynamic (PD) Assessment: At the end of the study, tumors and blood can be collected to measure target engagement, such as the reduction of H3K18Ac or H3K27Ac levels.[1][4]
-
Data Analysis: Calculate the percent tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. A dose of 0.5 mg/kg PO BID resulted in 67% TGI in a JEKO-1 model.[1][4]
References
- 1. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CPI-1612 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CPI-1612 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) EP300 (also known as p300) and CREB-binding protein (CBP).[1][2] These enzymes play a critical role in regulating gene expression by adding acetyl groups to histone proteins, primarily at lysine (B10760008) residues.[1] Histone acetylation leads to a more relaxed chromatin structure, allowing for transcriptional activation. This compound competitively inhibits the HAT activity of EP300/CBP, leading to a reduction in histone acetylation, chromatin condensation, and the repression of target gene transcription.[3]
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: A good starting point for most cell-based assays is in the low nanomolar range. For example, a concentration of 50 nM has been recommended for the inhibition of H3K18ac in HCT-116 cells and for proliferation assays in JEKO-1 cells. However, the optimal concentration is cell-line dependent. It is always recommended to perform a dose-response experiment, starting with a broad range of concentrations (e.g., 1 nM to 1 µM) to determine the IC50 or EC50 for your specific cell line and endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in organic solvents like DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C in a dry, dark place. The DMSO stock solution should also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control.
Q4: I am not seeing an effect with this compound in my assay. What are the possible reasons?
A4: There are several potential reasons for a lack of effect:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or assay. Perform a dose-response experiment to determine the optimal concentration.
-
Cell Line Insensitivity: Some cell lines may be less dependent on the HAT activity of EP300/CBP for survival or the specific phenotype you are measuring.
-
Compound Instability: Ensure that your stock solution is properly stored and has not degraded. Prepare fresh working solutions for each experiment.
-
Assay Duration: The treatment time may be too short to observe a significant effect. Consider extending the incubation period.
-
Incorrect Endpoint: The endpoint you are measuring may not be sensitive to EP300/CBP inhibition. Confirm that your target of interest is regulated by EP300/CBP in your cell line.
Q5: I am observing significant cytotoxicity at low concentrations of this compound. What can I do?
A5: Unexpected cytotoxicity can be due to:
-
High Sensitivity of the Cell Line: Your cell line may be particularly sensitive to the inhibition of EP300/CBP.
-
Off-Target Effects: Although this compound is highly selective, off-target effects can occur at higher concentrations. Try to use the lowest effective concentration.
-
Solvent Toxicity: Ensure the final DMSO concentration is not toxic to your cells.
-
Assay Conditions: Optimize cell seeding density and treatment duration to minimize non-specific toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | - Cell passage number and confluency variations- Inconsistent inhibitor concentration- Variability in incubation times | - Use cells within a consistent passage number range.- Seed cells at a consistent density.- Prepare fresh dilutions of this compound for each experiment.- Ensure precise and consistent incubation times. |
| Compound precipitation in culture medium | - Poor solubility of this compound at the working concentration- High final concentration of DMSO | - Ensure the final DMSO concentration is low (≤ 0.1%).- Prepare the final dilution in pre-warmed medium and mix thoroughly.- If precipitation persists, consider using a different formulation or a lower concentration. |
| No change in histone acetylation (e.g., H3K27ac) by Western Blot | - Insufficient inhibitor concentration or treatment time- Poor antibody quality- Inefficient protein extraction | - Increase the concentration of this compound and/or the treatment duration.- Use a validated antibody for the specific histone modification.- Use a lysis buffer optimized for histone extraction (e.g., containing acid extraction steps). |
| High background in cell viability assays | - High cell seeding density- Contamination (e.g., mycoplasma) | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay.- Regularly test cell lines for mycoplasma contamination. |
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot for Histone Acetylation (H3K27ac)
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For histone analysis, consider using an acid extraction protocol.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Separate the protein samples on a 15% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against H3K27ac (e.g., 1:1000 dilution) and a loading control (e.g., total Histone H3, 1:2000 dilution).
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | IC50 / EC50 | Reference |
| EP300 HAT SPA | - | 8.1 nM | [4] |
| Full-length EP300 | - | <0.5 nM | [4] |
| Full-length CBP | - | 2.9 nM | [4] |
| H3K18Ac MSD | HCT-116 | 14 nM | [4] |
| Cell Proliferation | JEKO-1 | <7.9 nM | [4] |
Visualizations
References
- 1. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting poor solubility of CPI-1612 in aqueous solutions
Welcome to the technical support center for CPI-1612. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation or cloudiness when I dilute my this compound DMSO stock into an aqueous buffer for my in vitro assay. What is happening?
A2: This is a common phenomenon known as "precipitation upon dilution." this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water.[1] When a concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of this compound can transiently exceed its solubility limit in the mixed solvent system, leading to precipitation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][3] It is advisable to use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed moisture can negatively impact the solubility of the compound.[1][3]
Q3: Can I use heating or sonication to dissolve this compound in my aqueous buffer?
A3: Gentle heating and sonication can be effective for dissolving compounds. However, the thermal stability of this compound should be considered. It is recommended to gently warm the solution (e.g., in a 37°C water bath) and use short bursts of sonication to avoid overheating and potential degradation of the compound. Always visually inspect the solution for any signs of degradation, such as a color change.
Q4: My cell-based assay results with this compound are inconsistent. Could this be related to its solubility?
A4: Yes, inconsistent results in cell-based assays are often linked to poor solubility and precipitation of the compound in the cell culture medium. The actual concentration of the soluble inhibitor in the assay may be lower than the intended concentration, leading to variability in the observed biological effects.
Q5: How does this compound function, and what signaling pathway does it target?
A5: this compound is a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.[2][3][4][5][6] These enzymes play a crucial role in regulating gene transcription by acetylating histone and non-histone proteins. By inhibiting EP300/CBP, this compound can modulate the expression of various genes involved in cellular processes like proliferation and differentiation.
Troubleshooting Guides
Problem: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
Possible Cause: The solubility of this compound in the final aqueous solution is exceeded.
Solutions:
-
Lower the Final Concentration: The most direct approach is to reduce the final concentration of this compound in your assay.
-
Use a Surfactant: Incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, in your aqueous buffer can help maintain the solubility of hydrophobic compounds.
-
Employ Co-solvents: Adding a small percentage of a water-miscible organic solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to your aqueous buffer can enhance the solubility of this compound.[7]
-
pH Adjustment: If your experimental system allows, adjusting the pH of the buffer might improve solubility, especially if the compound has ionizable groups.[7]
Problem: Low or no activity of this compound in an in vitro assay.
Possible Cause: The actual concentration of soluble this compound is significantly lower than the nominal concentration due to precipitation.
Solutions:
-
Verify Solubility: Before conducting your experiment, visually inspect your final diluted solution for any signs of precipitation.
-
Optimize Dilution Method: When diluting the DMSO stock, add it to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. This can help prevent localized high concentrations that lead to precipitation.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment to avoid potential issues with the stability of diluted solutions over time.
Quantitative Data Summary
The following tables provide a summary of the solubility of this compound in various solvents.
Table 1: In Vitro Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | 230 mg/mL (510.51 mM) | Ultrasonic assistance may be needed.[2][3] |
| DMSO | 130 mg/mL (288.55 mM) | For (R,R)-CPI-1612 isomer. Ultrasonic assistance may be needed.[8] |
| DMSO | 90 mg/mL (199.76 mM) | Use fresh DMSO as it is hygroscopic.[1] |
| Ethanol | 90 mg/mL | |
| Water | Insoluble | [1] |
Table 2: In Vivo Formulations for this compound
| Formulation | Achievable Concentration | Solution Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 5 mg/mL (11.10 mM) | Suspended solution, requires ultrasonic assistance.[2] |
| 10% DMSO, 90% corn oil | ≥ 5 mg/mL (11.10 mM) | Clear solution.[2] |
| 10% DMSO, 90% corn oil | ≥ 3.25 mg/mL (7.21 mM) | For (R,R)-CPI-1612 isomer. Clear solution.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 450.54 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.505 mg of this compound.
-
Add the appropriate volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, sonicate the tube in short bursts in a water bath sonicator until the solution is clear. Avoid excessive heating.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of an In Vivo Formulation (Suspension)
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure:
This protocol yields a 5 mg/mL suspended solution.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the following solvents sequentially:
-
10% of the final volume as the this compound DMSO stock.
-
40% of the final volume as PEG300.
-
-
Vortex thoroughly after adding the PEG300.
-
Add 5% of the final volume as Tween-80 and vortex again until the solution is homogenous.
-
Add 45% of the final volume as saline and vortex thoroughly.
-
Use an ultrasonic bath to ensure the compound is uniformly suspended.
-
This formulation should be prepared fresh before each use.
Visualizations
Caption: Mechanism of this compound as an inhibitor of EP300/CBP HATs.
Caption: A workflow for troubleshooting the poor aqueous solubility of this compound.
Caption: A typical experimental workflow for using this compound in an in vitro assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocat.com [biocat.com]
- 5. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
CPI-1612 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of CPI-1612. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For optimal stability, this compound in its solid (powder) form should be stored under specific temperature conditions. Long-term storage at -20°C is recommended for maintaining integrity for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years. To prevent degradation, it is also crucial to store the compound in a dry and dark place.
Q2: How should I store stock solutions of this compound?
A2: The stability of this compound in solvent is highly dependent on the storage temperature. For long-term storage of stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C, which should maintain stability for up to one year. For shorter-term storage, -20°C is suitable for up to one month.
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO). Different suppliers report varying maximum solubility in DMSO, ranging from 90 mg/mL to 230 mg/mL; in some cases, ultrasonic treatment may be necessary to achieve complete dissolution. It is advisable to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.
Q4: Is this compound sensitive to light or humidity?
A4: While specific photostability and hygroscopicity data for this compound are not detailed in the provided search results, general best practices for handling potent chemical compounds recommend protection from light. It is also advised to store the compound in a dry environment to prevent potential degradation from moisture.
Q5: How should I handle this compound for in vivo experiments?
A5: For in vivo studies, specific formulations are required. One common method involves preparing a stock solution in DMSO and then further diluting it with other vehicles. A typical formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is a solution of 10% DMSO in corn oil. It is critical that these mixed solutions are prepared fresh and used immediately for the best results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure this compound powder is stored at -20°C for long-term use and stock solutions are stored at -80°C in aliquots. Avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of stock solution. | Use fresh, anhydrous DMSO for preparing stock solutions. If necessary, use sonication to ensure complete dissolution. Prepare fresh dilutions for each experiment. | |
| Precipitation observed in stock solution | Exceeded solubility limit or moisture absorption in DMSO. | Prepare a new stock solution using fresh, anhydrous DMSO. Ensure the concentration does not exceed the recommended solubility. Store the stock solution properly to prevent moisture absorption. |
| Reduced compound activity in cellular assays | Degradation of the compound in the working solution. | Prepare fresh working solutions from a properly stored stock solution for each experiment. For in vivo formulations, the mixed solution should be used immediately after preparation. |
Stability and Storage Data Summary
| Form | Storage Condition | Duration |
| Powder | -20°C | 3 years |
| 0 - 4°C | Days to weeks (short term) | |
| 4°C | 2 years | |
| In Solvent | -80°C | 1 year |
| -20°C | 1 month | |
| 0 - 4°C | Days to weeks (short term) |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution:
-
Weigh out the required amount of this compound powder. For 1 mg of this compound (Molecular Weight: 450.53 g/mol ), you will need 0.2220 mL of DMSO.
-
Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.
-
If necessary, use an ultrasonic bath to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Preparation of an In Vivo Formulation (Suspended Solution):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the other solvents: first 40% PEG300, then 5% Tween-80, and finally 45% saline, mixing thoroughly after each addition.
-
This will result in a suspended solution that should be used immediately for administration.
Visualizing Stability Factors
Caption: Logical diagram of key factors affecting the stability of this compound.
Potential off-target effects of CPI-1612 in cellular models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CPI-1612 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the histone acetyltransferase (HAT) activity of the homologous proteins EP300 (also known as p300) and CREB-binding protein (CBP).[1] It acts as an acetyl-CoA competitive inhibitor, preventing the transfer of acetyl groups to histone and non-histone protein substrates.[2] This leads to a reduction in histone acetylation, particularly at sites like H3K27 and H3K18, which are key marks in transcriptional regulation.[1][3]
Q2: Is this compound a selective inhibitor?
A2: this compound is reported to be a highly selective inhibitor of EP300/CBP.[1] It has been tested against a panel of seven other histone acetyltransferases (Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, and GCN5L2) and showed no inhibitory activity. Additionally, it exhibited minimal activity against the targets in the Eurofins SafetyScreen44 panel.
Q3: What are the known off-target effects of this compound?
A3: While generally selective, this compound has shown some off-target activity at higher concentrations. Specifically, it has been observed to have weak activity in a hERG binding assay and moderate inhibitory effects on cytochrome P450 enzymes CYP2C8 and CYP2C19.[2][3] It showed less significant inhibition of other CYP isoforms.[3]
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed at high concentrations of this compound.
-
Question: I am observing a cellular phenotype (e.g., cytotoxicity, altered signaling) that does not seem to be related to EP300/CBP inhibition, especially when using high concentrations of this compound. What could be the cause?
-
Answer: This could be due to the known off-target activities of this compound. At micromolar concentrations, the inhibition of CYP2C8, CYP2C19, or binding to the hERG channel could contribute to unexpected cellular effects.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response curve for your observed phenotype and compare it with the IC50 for on-target EP300/CBP inhibition (typically in the low nanomolar range for cellular assays).[3] A significant rightward shift in the IC50 for the unexpected phenotype suggests it might be an off-target effect.
-
Use a Structurally Unrelated EP300/CBP Inhibitor: To confirm that the phenotype is due to off-target effects, treat your cells with a structurally different EP300/CBP inhibitor (e.g., A-485). If the unexpected phenotype is not observed with the alternative inhibitor at concentrations that effectively inhibit histone acetylation, it is likely an off-target effect of this compound.
-
Assess Off-Target Engagement: If you suspect CYP enzyme inhibition is relevant in your cellular model, you can use specific substrates for CYP2C8 or CYP2C19 to assess their activity in the presence of this compound.
-
-
Issue 2: High background or inconsistent results in histone acetylation assays.
-
Question: My Western blot results for histone acetylation (e.g., H3K27ac) are variable or have high background after this compound treatment. How can I improve my results?
-
Answer: Western blotting for histone modifications can be challenging due to the low molecular weight of histones and potential for antibody variability.
-
Troubleshooting Steps:
-
Optimize Protein Extraction: Use an acid extraction protocol for histones to enrich your sample and reduce background from other cellular proteins.
-
Gel Electrophoresis: Use a higher percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient) to get better resolution of low molecular weight proteins like histones.
-
Membrane Transfer: Transfer to a 0.2 µm PVDF membrane. Due to their small size, histones can pass through membranes with larger pore sizes. Ensure a proper transfer time; over-transfer is a common issue.
-
Antibody Incubation: Optimize your primary antibody concentration and incubation time. Consider incubating overnight at 4°C to improve signal. Ensure your antibody is validated for Western blotting.
-
Loading Control: Use an antibody against a total histone (e.g., total Histone H3) as a loading control, rather than a cytoplasmic protein like GAPDH, especially if you are using nuclear extracts.
-
-
Issue 3: Discrepancy between biochemical and cellular assay results.
-
Question: The IC50 of this compound in my cellular assay is significantly higher than the reported biochemical IC50. Why is this?
-
Answer: Discrepancies between biochemical and cellular potencies are common and can be due to several factors.
-
Troubleshooting Steps:
-
Cellular Permeability and Efflux: this compound may have limited permeability into your specific cell type or could be a substrate for efflux pumps, reducing its intracellular concentration.
-
Protein Binding: The compound may bind to proteins in the cell culture medium or intracellularly, reducing the free concentration available to inhibit EP300/CBP.
-
Cellular ATP and Acetyl-CoA Concentrations: High intracellular concentrations of the natural substrate, acetyl-CoA, can compete with this compound for binding to EP300/CBP, leading to a higher apparent IC50 in a cellular context.
-
Assay Incubation Time: Ensure you are incubating the cells with this compound for a sufficient duration to observe the downstream effects on histone acetylation and the desired phenotype.
-
-
Quantitative Data Summary
Table 1: On-Target and Off-Target Activities of this compound
| Target | Assay Type | IC50 | Reference |
| EP300 HAT | Biochemical | 8.1 nM | [3] |
| Full-length EP300 | Biochemical | <0.5 nM | [3] |
| Full-length CBP | Biochemical | 2.9 nM | [3] |
| H3K18Ac MSD | Cellular | 14 nM | [3] |
| JEKO-1 Cell Proliferation | Cellular | <7.9 nM | [3] |
| hERG | Binding Assay | 10.4 µM | [3] |
| CYP2C8 | Inhibition Assay | 1.9 µM | [3] |
| CYP2C19 | Inhibition Assay | 2.7 µM | [3] |
| CYP2B6 | Inhibition Assay | 8.2 µM | [3] |
| CYP2C9 | Inhibition Assay | 6.6 µM | [3] |
| CYP2D6 | Inhibition Assay | 34 µM | [3] |
| CYP1A2 | Inhibition Assay | >50 µM | [3] |
| CYP3A4 | Inhibition Assay | >50 µM | [3] |
Table 2: Eurofins SafetyScreen44 Panel - Key Target Classes
| Target Class | Examples |
| G-Protein-Coupled Receptors (GPCRs) | Adrenergic, Dopamine, Serotonin, Muscarinic, Opioid |
| Ion Channels | hERG, Ca2+, Na+, K+ |
| Kinases | Lck |
| Enzymes | Acetylcholinesterase, COX1, COX2, MAO-A, PDE3A, PDE4D2 |
| Transporters | Dopamine, Norepinephrine, Serotonin |
| Nuclear Receptors | Androgen, Glucocorticoid |
Note: This is a representative list of target classes included in the SafetyScreen44 panel. This compound showed minimal activity against the targets in this panel.
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) hERG Binding Assay
This protocol is a representative method for assessing the potential of a compound to bind to the hERG channel.
-
Reagents and Materials:
-
Predictor™ hERG Membrane preparation
-
Predictor™ hERG Tracer Red (a high-affinity fluorescent ligand)
-
Assay Buffer
-
Test compound (this compound) and positive control (e.g., E-4031)
-
384-well, low-volume, black microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Add the diluted compounds to the microplate wells.
-
Add the hERG membrane preparation to each well.
-
Add the hERG tracer to each well.
-
Incubate the plate at room temperature for at least 1 hour, protected from light.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
The degree of tracer displacement is inversely proportional to the fluorescence polarization signal.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Fluorometric CYP2C19 Inhibition Assay
This protocol provides a general method for screening for CYP2C19 inhibition.
-
Reagents and Materials:
-
Recombinant human CYP2C19 enzyme
-
Fluorogenic CYP2C19 substrate (e.g., a coumarin (B35378) derivative)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test compound (this compound) and positive control inhibitor (e.g., Ticlopidine)
-
96-well, black microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in potassium phosphate buffer.
-
In a 96-well plate, add the test compound or positive control.
-
Add a mixture of the potassium phosphate buffer and the recombinant CYP2C19 enzyme.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a suitable solvent like acetonitrile).
-
Measure the fluorescence of the metabolite on a fluorescence plate reader.
-
-
Data Analysis:
-
The decrease in fluorescence signal in the presence of the test compound indicates inhibition.
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Visualizations
References
Addressing CPI-1612 toxicity in long-term cell culture
Welcome to the technical support center for CPI-1612. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
General
-
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (also known as EP300) and CREB-binding protein (CBP).[1][2] Its mechanism of action is the inhibition of the catalytic HAT domain of p300/CBP, leading to a reduction in histone acetylation, particularly at sites like H3K18Ac and H3K27Ac.[1][3] This modulation of histone acetylation alters gene expression, which can result in anti-cancer effects such as cell growth inhibition, cell cycle arrest, and apoptosis.[4]
-
Q2: In which cancer types has this compound shown activity? A2: this compound has demonstrated activity in various cancer models, including mantle cell lymphoma, ER+ breast cancer, and glioblastoma.[5][6][7] Its efficacy is often linked to the dependence of cancer cells on p300/CBP-mediated transcription.
Toxicity and Cell Health
-
Q3: I am observing significant cell death in my long-term culture, even at concentrations that were initially well-tolerated. What could be the cause? A3: This is a common issue in long-term experiments with potent inhibitors. Several factors could be contributing:
-
Cumulative Toxicity: Continuous exposure to this compound, even at a low concentration, can lead to a gradual accumulation of cellular stress, eventually triggering apoptosis or necrosis.
-
Compound Instability: Small molecule inhibitors can degrade in culture medium over time, especially at 37°C. Degradation products may be more toxic than the parent compound.
-
Nutrient Depletion and Waste Accumulation: Long-term cultures require careful maintenance. Depletion of essential nutrients or accumulation of metabolic byproducts can sensitize cells to drug-induced toxicity.
-
Induction of Senescence or Differentiation: As an epigenetic modulator, this compound can induce terminal differentiation or a senescent state in some cell types, which can be mistaken for generalized toxicity.
-
-
Q4: My cells have stopped proliferating but do not appear to be dying. What could be happening? A4: This phenomenon is likely due to the on-target effect of this compound. Inhibition of p300/CBP can induce cell cycle arrest, leading to a cytostatic rather than cytotoxic effect.[4] It is also possible that the cells are entering a senescent state, which is characterized by a viable but non-proliferative phenotype. We recommend performing a cell cycle analysis and a senescence-associated β-galactosidase assay to investigate these possibilities.
-
Q5: Are there any known off-target effects of this compound that could contribute to toxicity? A5: this compound is reported to be a highly selective inhibitor of p300/CBP.[2] However, at higher concentrations, off-target effects can never be completely ruled out for any small molecule inhibitor. One report indicated weak activity in a hERG binding assay and moderate inhibition of CYP2C8 and CYP2C19 at micromolar concentrations, which are significantly higher than the concentrations typically used to inhibit p300/CBP in cell culture.[1] If you suspect off-target effects, consider performing your experiment with a structurally different p300/CBP inhibitor to see if the phenotype is reproducible.
Experimental Design and Troubleshooting
-
Q6: What is a good starting concentration for this compound in my cell line? A6: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve to determine the IC50 for growth inhibition in your specific cell line. For many cancer cell lines, the GI50 values are below 100 nM.[7] For long-term studies, it is advisable to use a concentration at or slightly below the IC50 to minimize toxicity.
-
Q7: How can I reduce the toxicity of this compound in my long-term experiments? A7: Here are several strategies to mitigate toxicity:
-
Optimize Concentration: Use the lowest effective concentration of this compound that achieves the desired biological effect.
-
Intermittent Dosing: Instead of continuous exposure, consider a pulsed-dosing schedule (e.g., treat for 48 hours, then culture in drug-free medium for 24 hours).
-
Frequent Media Changes: Replace the culture medium with fresh, pre-warmed medium containing this compound every 24-48 hours. This will replenish nutrients, remove waste products, and ensure a stable concentration of the inhibitor.
-
Use of Serum-Free or Reduced-Serum Media: If your cell line permits, culturing in serum-free or reduced-serum media can sometimes reduce non-specific toxicity and improve compound stability.
-
-
Q8: How can I be sure that the observed effects are due to p300/CBP inhibition? A8: To confirm on-target activity, you should perform experiments to measure the downstream effects of p300/CBP inhibition. A western blot to assess the levels of acetylated H3K18 or H3K27 is a reliable way to confirm target engagement. A decrease in the expression of known p300/CBP target genes (e.g., MYC) can also serve as a marker of on-target activity.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Target | IC50 / GI50 | Cell Line / Conditions | Reference |
| EP300 HAT | 8.1 nM | Biochemical Assay | [1] |
| Full-length EP300 | <0.5 nM | Biochemical Assay | [1] |
| Full-length CBP | 2.9 nM | Biochemical Assay | [1] |
| H3K18Ac MSD | 14 nM | Cellular Assay | [1] |
| JEKO-1 Proliferation | <7.9 nM | JEKO-1 Cells | [1] |
| ER+ Breast Cancer Cell Lines | <100 nM | MCF7, T47D, etc. | [7] |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 72-96 hours). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. We recommend a starting concentration of 1 µM and at least 8 dilution points. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for your desired time point (e.g., 72 or 96 hours) at 37°C in a humidified incubator.
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions. Typically, you will add an equal volume of the reagent to the culture medium, incubate for a short period, and then read the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for Assessing p300/CBP Target Engagement
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 0.1X, 1X, and 10X the IC50) and a vehicle control for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetyl-Histone H3 (Lys18) or acetyl-Histone H3 (Lys27) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against total Histone H3 as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Visualizations
Caption: Simplified signaling pathway of p300/CBP and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing this compound toxicity in long-term cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro T Cell Assays - T Cell Assays - ICE Bioscience [en.ice-biosci.com]
- 6. High throughput cell-based assay of hematopoietic progenitor differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Why is CPI-1612 bioavailability low in rats?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CPI-1612. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on its low oral bioavailability in rats.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound significantly lower in rats compared to other species like mice and dogs?
A1: The oral bioavailability of this compound has been shown to be markedly lower in rats (9%) compared to mice (79%) and dogs (71%).[1][2] While the exact reasons for this species-specific difference have not been explicitly detailed in published literature, it is likely attributable to one or a combination of the following factors that are common causes of poor oral bioavailability in rats:
-
Extensive First-Pass Metabolism: Rats are known to have a high metabolic capacity in both the intestine and the liver. It is possible that this compound undergoes significant metabolism after oral administration before it can reach systemic circulation. This compound has an aminopyridine core, and similar structures can be subject to metabolism.[3][4][5]
-
P-glycoprotein (P-gp) Efflux: P-glycoprotein is an efflux transporter highly expressed in the rat intestine that can actively pump drugs back into the intestinal lumen, thereby reducing their absorption. Compounds with characteristics similar to this compound may be substrates for P-gp.
Further experimental investigation is required to definitively determine the primary cause(s) of low oral bioavailability of this compound in rats.
Troubleshooting Guides
Problem: Unexpectedly low systemic exposure of this compound in rats after oral administration.
If you are observing lower than expected plasma concentrations of this compound in your rat studies, this is consistent with its known low oral bioavailability. The following steps can help you investigate the potential causes and explore strategies to address this issue.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species [1][2]
| Parameter | Rat | Mouse | Dog |
| Oral Bioavailability (F%) | 9 | 79 | 71 |
| Intravenous (IV) Dose | 1.0 mg/kg | 1.0 mg/kg | 0.5 mg/kg |
| Oral (PO) Dose | 5.0 mg/kg | 5.0 mg/kg | 1.0 mg/kg |
| Clearance (L/h/kg) | 2.6 | 3.8 | 0.42 |
| Volume of Distribution (Vss, L/kg) | 1.8 | 2.0 | 3.7 |
| Half-life (T1/2, h) | 1.2 | 0.98 | 5.5 |
Experimental Protocols & Methodologies
To further investigate the reasons for low bioavailability in rats, consider the following experimental protocols.
Protocol 1: In Vitro Metabolic Stability in Rat Liver Microsomes
This assay helps determine the extent of first-pass metabolism in the liver.
Objective: To assess the rate of metabolism of this compound when incubated with rat liver microsomes.
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled rat liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
Pre-warm the microsomes and buffer to 37°C.
-
Initiate the reaction by adding the NADPH-regenerating system to the incubation mixture containing this compound and microsomes.
-
Incubate at 37°C.
-
-
Sampling:
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay is used to assess intestinal permeability and identify potential P-gp substrates.
Objective: To determine the apparent permeability (Papp) of this compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer.
-
-
Assay:
-
Wash the cell monolayers with transport buffer.
-
Add the this compound solution to either the apical (A-to-B) or basolateral (B-to-A) chamber.
-
Incubate at 37°C.
-
Collect samples from the receiver chamber at specified time points.
-
-
Analysis:
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp values for both directions.
-
Determine the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.
-
Visualizations
The following diagrams illustrate the potential factors contributing to the low oral bioavailability of this compound in rats and the experimental workflows to investigate them.
Caption: Potential contributors to this compound's low oral bioavailability in rats.
Caption: Experimental workflow to investigate low oral bioavailability.
References
- 1. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic and Other Relevant Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
Negative control for CPI-1612 experiments using (R,R)-CPI-1612
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the potent and selective EP300/CBP histone acetyltransferase (HAT) inhibitor, CPI-1612, and its inactive stereoisomer, (R,R)-CPI-1612, as a negative control.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is (R,R)-CPI-1612 used as a negative control?
This compound is a highly potent, orally active inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.[1][2] It acts as a competitive inhibitor at the acetyl-CoA binding site of these enzymes.[2] This inhibition prevents the transfer of acetyl groups to histone proteins, leading to a reduction in histone acetylation, particularly on H3K27 and H3K18.[3] Decreased histone acetylation results in a more condensed chromatin state, leading to the repression of gene transcription. This mechanism underlies the anti-proliferative effects of this compound observed in various cancer cell lines.[1][4]
(R,R)-CPI-1612 is the stereoisomer of this compound and serves as an ideal negative control because it is structurally almost identical to the active compound but is significantly less potent.[1] Experimental data has shown that the stereoisomers of this compound are over 40 times less potent than this compound itself.[1] Using (R,R)-CPI-1612 allows researchers to distinguish between the specific on-target effects of EP300/CBP inhibition and any potential off-target or non-specific effects of the chemical scaffold.
Q2: In which assays is it critical to include (R,R)-CPI-1612 as a negative control?
It is highly recommended to include (R,R)-CPI-1612 as a negative control in a variety of assays to ensure that the observed effects are due to the specific inhibition of EP300/CBP. Key experiments include:
-
Cell Viability and Proliferation Assays: To confirm that any reduction in cell growth is a direct result of HAT inhibition and not general cytotoxicity of the compound structure.
-
Histone Acetylation Assays (Western Blot, ELISA, Mass Spectrometry): To demonstrate that the observed decrease in histone acetylation marks (e.g., H3K27ac, H3K18ac) is specific to the active inhibitor.
-
Gene Expression Analysis (qRT-PCR, RNA-seq): To validate that changes in the transcription of target genes are a consequence of EP300/CBP inhibition.
-
In Vivo Tumor Growth Studies: To ensure that any anti-tumor efficacy is due to the on-target activity of this compound.
Q3: What are the recommended working concentrations for this compound and (R,R)-CPI-1612?
The optimal concentration of this compound will vary depending on the cell line and assay. However, a common starting point for cellular assays is in the low nanomolar to low micromolar range. For instance, in HCT-116 cells, the EC50 for inhibition of H3K18ac is 14 nM, and the GI50 for proliferation in JEKO-1 cells is less than 7.9 nM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
For (R,R)-CPI-1612, it should be used at the same concentrations as this compound to serve as a direct negative control. At these concentrations, it is expected to have minimal to no effect on histone acetylation and cell viability.
Troubleshooting Guide
Problem 1: I am not observing a significant difference in activity between this compound and (R,R)-CPI-1612 in my cell-based assay.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that both compounds are properly stored according to the manufacturer's instructions. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them for your experiments. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Incorrect Compound Concentration.
-
Solution: Verify the calculations for your dilutions. Perform a new dose-response experiment with a wider range of concentrations for both this compound and (R,R)-CPI-1612 to identify a concentration at which the active compound shows a clear effect and the inactive one does not.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Possible Cause 4: Assay Window.
-
Solution: The endpoint of your assay may be too early or too late to observe a differential effect. For proliferation assays, a longer incubation time (e.g., 72 hours or more) may be necessary. For histone acetylation, a shorter time point (e.g., 2-24 hours) is usually sufficient.
-
Problem 2: I am observing some unexpected activity with the (R,R)-CPI-1612 negative control.
-
Possible Cause 1: High Compound Concentration.
-
Solution: At very high concentrations, even inactive compounds can exhibit off-target effects or non-specific cytotoxicity. Ensure you are using a concentration range where this compound shows a clear on-target effect, and where (R,R)-CPI-1612 is expected to be inactive.
-
-
Possible Cause 2: Off-Target Effects of the Scaffold.
-
Possible Cause 3: Assay Interference.
-
Solution: Some compounds can interfere with assay readouts (e.g., autofluorescence). Run a control with your assay components and the compounds in the absence of cells or enzyme to check for any direct interference.
-
Data Presentation
Table 1: Comparative Potency of this compound and its Stereoisomers
| Compound | EP300 HAT IC50 (nM) | Full-Length EP300 IC50 (nM) | Full-Length CBP IC50 (nM) | H3K18Ac MSD IC50 (nM) | JEKO-1 Proliferation GI50 (nM) |
| This compound | 8.1 | <0.5 | 2.9 | 14 | <7.9 |
| (R,R)-CPI-1612 | >40x less potent than this compound | >40x less potent than this compound | >40x less potent than this compound | >40x less potent than this compound | >40x less potent than this compound |
Data synthesized from multiple sources indicating the significantly reduced potency of the stereoisomers.[1][3]
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and (R,R)-CPI-1612 in cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
Assay: On the day of the assay, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log concentration. Calculate the GI50 values.
Protocol 2: Western Blot for Histone Acetylation
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, (R,R)-CPI-1612, and a vehicle control for a specified time (e.g., 6 or 24 hours).
-
Histone Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Isolate the nuclear fraction and extract histones using an acid extraction method (e.g., with 0.2 M HCl).
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of histone extracts onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3K27, anti-acetyl-H3K18) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow using this compound and its negative control.
References
Technical Support Center: CPI-1612 and Cytochrome P450 Drug Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro assessment of cytochrome P450 (CYP) enzyme inhibition by CPI-1612 and its potential for drug-drug interactions (DDIs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.[1][2][3][4][5][6][7] It is an orally bioavailable compound that has shown anti-cancer activity in preclinical models.[1][5]
Q2: What is the known potential of this compound to inhibit CYP enzymes?
A2: In vitro studies have shown that this compound has a potential to inhibit several CYP isoforms. It displays moderate inhibition of CYP2C8 and CYP2C19, and weaker inhibition of CYP2C9, CYP2B6, and CYP2D6. The inhibitory potential against CYP3A4 and CYP1A2 is low.[2][8] A summary of the reported half-maximal inhibitory concentration (IC50) values is provided in the table below.
Q3: Are there any data on the time-dependent inhibition (TDI) or induction of CYP enzymes by this compound?
A3: Currently, publicly available information does not specify whether dedicated in vitro studies to evaluate time-dependent inhibition or induction of CYP enzymes by this compound have been conducted. According to FDA guidance, both reversible and time-dependent inhibition of major CYP isoforms should be evaluated to fully characterize the DDI potential of an investigational drug.[2][9][10][11]
Q4: How can the in vitro CYP inhibition data for this compound be used to predict clinical drug-drug interactions?
A4: The in vitro IC50 values can be used in basic static models, as recommended by regulatory agencies like the FDA, to predict the likelihood of clinical DDIs.[2][9][10] These models compare the in vitro potency of inhibition (IC50 or Ki) with the expected clinical concentrations of the inhibitor. If the predicted risk of a DDI is significant, further investigation, potentially including clinical DDI studies, may be warranted.
Troubleshooting Guides
Problem: Inconsistent IC50 values in our in vitro CYP inhibition assay with this compound.
Possible Causes and Solutions:
-
Solubility Issues: this compound may have limited solubility in aqueous assay buffers.
-
Troubleshooting: Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells (typically ≤ 0.5%).[12] Prepare stock solutions in an appropriate solvent and visually inspect for precipitation upon dilution into the assay buffer. The use of a solubility-enhancing agent, if appropriate for the assay, could be considered.
-
-
Non-specific Binding: this compound might bind to the components of the incubation mixture, such as plastics or microsomal proteins, reducing the effective concentration.
-
Troubleshooting: Minimize pre-incubation times where possible. Consider using low-binding plates. The inclusion of a protein, such as bovine serum albumin (BSA), in the buffer might reduce non-specific binding, but its effect on enzyme kinetics should be validated.
-
-
Metabolite Inhibition: A metabolite of this compound formed during the incubation could be a more potent inhibitor than the parent compound.
-
Troubleshooting: Conduct a metabolism-dependent inhibition assay by pre-incubating this compound with human liver microsomes and NADPH for a period (e.g., 30 minutes) before adding the probe substrate.[13] A significant decrease in the IC50 value after pre-incubation suggests metabolism-dependent inhibition.
-
Problem: High variability between replicate wells in the CYP inhibition assay.
Possible Causes and Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to high variability.
-
Troubleshooting: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. For serial dilutions, ensure thorough mixing at each step.
-
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate reactants and affect enzyme activity.
-
Troubleshooting: Avoid using the outermost wells of the plate for critical samples. Fill the outer wells with buffer or water to create a humidity barrier.
-
-
Inconsistent Incubation Times: Variations in the timing of adding start or stop reagents can introduce variability.
-
Troubleshooting: Use a multichannel pipette or an automated liquid handler to add reagents simultaneously to a row or column of wells. Ensure the quenching step is rapid and consistent for all wells.
-
Data Presentation
Table 1: Summary of In Vitro CYP Enzyme Inhibition by this compound
| CYP Isoform | Reported IC50 (µM) | Level of Inhibition |
| CYP2C8 | 1.9 | Moderate |
| CYP2C19 | 2.7 | Moderate |
| CYP2C9 | 6.6 | Weak |
| CYP2B6 | 8.2 | Weak |
| CYP2D6 | 34 | Very Weak |
| CYP1A2 | >50 | Negligible |
| CYP3A4 | >50 | Negligible |
| Data sourced from Wilson et al. (2020)[2][8] |
Experimental Protocols
Protocol 1: Determination of IC50 for Direct CYP Inhibition
This protocol provides a general methodology for determining the IC50 value of this compound for direct, reversible inhibition of CYP enzymes using human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
Positive control inhibitors for each CYP isoform
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile (B52724) containing an internal standard)
-
96-well microplates
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to achieve a range of desired concentrations.
-
In a 96-well plate, add the incubation buffer, human liver microsomes, and the serially diluted this compound or positive control inhibitor.
-
Pre-warm the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a cold quenching solution.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
Protocol 2: Assessment of Time-Dependent CYP Inhibition (IC50 Shift Assay)
This protocol outlines a common screening method to assess the potential of this compound for time-dependent inhibition.
Procedure:
-
Follow the same initial steps as in Protocol 1 for preparing reagents and this compound dilutions.
-
Perform two parallel sets of incubations.
-
Set 1 (Without Pre-incubation): Follow the procedure described in Protocol 1.
-
Set 2 (With Pre-incubation):
-
In a 96-well plate, add the incubation buffer, human liver microsomes, and the serially diluted this compound.
-
Initiate a pre-incubation by adding the NADPH regenerating system.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Following the pre-incubation, add the CYP-specific probe substrate to start the final incubation.
-
Incubate for a short period (e.g., 5-10 minutes).
-
-
Stop the reaction and process the samples as described in Protocol 1.
-
Determine the IC50 values for both sets of incubations. A significant decrease (shift) in the IC50 value in the pre-incubated set compared to the non-pre-incubated set suggests time-dependent inhibition.[3][14][15][16]
Visualizations
Caption: Workflow for determining the in vitro IC50 of this compound for CYP enzyme inhibition.
References
- 1. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses | Springer Nature Experiments [experiments.springernature.com]
- 4. solvobiotech.com [solvobiotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Predicting Drug–Drug Interactions: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FDA Announces Two Final Guidances, Clinical and In Vitro Drug Interaction Studies | ACCP [accp1.org]
- 12. xenotech.com [xenotech.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Managing batch-to-batch variability of CPI-1612
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of CPI-1612, a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CREB-binding protein (CBP). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experimentation, with a focus on managing potential batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent, orally bioavailable small molecule that inhibits the catalytic activity of the histone acetyltransferases EP300 and CBP.[1][2] It functions by binding to the acetyl-coenzyme A (Ac-CoA) binding site of these enzymes, preventing the transfer of acetyl groups to histone and non-histone protein substrates. This leads to a reduction in histone acetylation, notably at sites like H3K27 and H3K18, which in turn modulates gene expression.[1]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in cancer research. Studies have demonstrated its efficacy in various cancer models, including breast cancer and mantle cell lymphoma.[1][2] It is a valuable tool for investigating the role of EP300/CBP in oncogenesis, transcriptional regulation, and as a potential therapeutic agent.
Q3: How should I store and handle this compound to ensure its stability?
A3: Proper storage and handling are critical to maintain the integrity of this compound. For long-term storage, it is recommended to store the solid compound at -20°C, protected from light. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: I am observing inconsistent results between experiments. Could this be due to batch-to-batch variability of this compound?
A4: While batch-to-batch variability is a potential concern for any research compound, inconsistent results can also arise from other factors. It is crucial to first rule out experimental variables such as differences in cell passage number, reagent quality, and procedural inconsistencies. If you suspect batch-to-batch variability, it is advisable to perform a quality control check on the new batch.
Q5: How can I perform a quality control check on a new batch of this compound?
A5: To ensure the quality of a new batch, you can perform several checks. A simple approach is to compare its performance in a standard cellular assay (e.g., a cell viability assay with a sensitive cell line) against a previous, validated batch. A more rigorous approach involves analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity and identity of the compound.
Troubleshooting Guides
This section provides troubleshooting for specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Variability | 1. Qualify the new batch: Run a parallel experiment with a previously validated batch of this compound to confirm similar potency. 2. Review Certificate of Analysis (CoA): Compare the purity and characterization data of the new batch with the previous one. |
| Compound Solubility Issues | 1. Visual Inspection: Check for any precipitate in your stock and working solutions. 2. Proper Dissolution: Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before preparing further dilutions. Gentle warming or sonication may aid dissolution. 3. Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium low (typically <0.1%) to avoid solvent-induced toxicity.[3][4] |
| Cell-Related Factors | 1. Consistent Cell Passage Number: Use cells within a narrow passage number range for all experiments. 2. Consistent Seeding Density: Ensure uniform cell seeding across all wells. 3. Cell Health: Use healthy, exponentially growing cells for your assays. |
| Assay Protocol Variability | 1. Standardized Incubation Times: Maintain consistent incubation times with the inhibitor. 2. Reagent Consistency: Use the same lots of media, serum, and assay reagents whenever possible. |
Issue 2: Reduced or no observable effect of this compound in your experiment.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Proper Storage: Confirm that this compound (solid and stock solutions) has been stored correctly, protected from light and repeated freeze-thaw cycles. 2. Fresh Working Solutions: Prepare fresh working dilutions from a stock solution for each experiment. |
| Suboptimal Compound Concentration | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. |
| Incorrect Experimental Design | 1. Positive Controls: Include a positive control (a compound known to produce the expected effect) to validate the assay setup. 2. Target Engagement: If possible, measure the levels of H3K27ac or H3K18ac by Western blot or other methods to confirm that this compound is engaging its target. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[5][6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Xenograft Study
This is a generalized protocol for a subcutaneous xenograft model and requires appropriate ethical approval and adherence to animal welfare guidelines.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width^2) / 2).[8][9]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7]
-
Drug Administration: Administer this compound orally at the desired dose and schedule. The control group should receive the vehicle alone.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor the overall health of the animals.
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a defined treatment period. Tumors can be excised for further analysis (e.g., pharmacodynamic markers like H3K27ac levels).
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results, with a focus on addressing potential batch-to-batch variability of this compound.
Caption: A diagram illustrating the inhibitory effect of this compound on the EP300/CBP-mediated estrogen receptor signaling pathway in breast cancer.
References
- 1. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Interpreting unexpected results in CPI-1612 treated cells
Welcome to the technical support center for CPI-1612. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this potent and selective EP300/CBP histone acetyltransferase (HAT) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and potential issues that may arise when using this compound in cell-based assays.
Q1: I am not observing the expected decrease in histone acetylation (e.g., H3K27ac, H3K18ac) after treating my cells with this compound. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Activity:
-
Solution: Ensure that your this compound stock solution is properly prepared and stored. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. To confirm the activity of your compound, consider running a positive control cell line known to be sensitive to this compound, such as JEKO-1.[1]
-
-
Cell-Specific Factors:
-
Solution: The expression levels of EP300 and CBP can vary between cell lines, potentially influencing the cellular response to this compound. Additionally, the baseline level of histone acetylation may differ. Confirm the expression of EP300 and CBP in your cell line of interest via Western blot or qPCR.
-
-
Experimental Conditions:
-
Solution: The incubation time and concentration of this compound may not be optimal for your specific cell line and assay. Perform a dose-response and time-course experiment to determine the optimal conditions. A starting point for concentration could be in the low nanomolar to low micromolar range, with time points ranging from 6 to 48 hours.
-
Q2: Cell viability is not reduced in my cancer cell line upon this compound treatment, even at concentrations that reduce histone acetylation.
Possible Causes and Troubleshooting Steps:
-
Redundant Pathways:
-
Solution: The targeted cancer cells may have redundant signaling pathways that compensate for the inhibition of EP300/CBP HAT activity, thus maintaining cell survival. Investigate other pathways known to be involved in the proliferation and survival of your specific cell line.
-
-
Cell Cycle Arrest vs. Cytotoxicity:
-
Solution: this compound might be inducing cell cycle arrest rather than apoptosis in your cell line. Analyze the cell cycle distribution using flow cytometry (e.g., propidium (B1200493) iodide staining) to assess for accumulation in a specific phase of the cell cycle.
-
-
Assay Duration:
-
Solution: The duration of your viability assay may be too short to observe a significant effect. Extend the treatment duration (e.g., up to 72 hours or longer), ensuring to replenish the media with fresh this compound if the compound is not stable for extended periods in culture.
-
Q3: I am observing significant cytotoxicity at very low concentrations of this compound, which seems inconsistent with published data.
Possible Causes and Troubleshooting Steps:
-
Solvent Toxicity:
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.5%. Include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability.
-
-
Off-Target Effects:
-
Solution: While this compound is reported to be highly selective, off-target effects can occur, particularly at higher concentrations.[1] To investigate this, you could use a structurally related but inactive control compound if available. Performing a dose-response curve and observing a clear relationship between the inhibitor concentration and the biological effect can also suggest on-target activity.
-
-
Cell Line Sensitivity:
-
Solution: Your specific cell line may be exceptionally sensitive to the inhibition of EP300/CBP. In such cases, a lower concentration range for your experiments is warranted.
-
Q4: My experimental results with this compound are inconsistent between experiments.
Possible Causes and Troubleshooting Steps:
-
Compound-Related Issues:
-
Solution: As mentioned in Q1, ensure proper handling and storage of this compound. Poor solubility can also lead to inconsistent dosing. Visually inspect your stock and working solutions for any precipitates.
-
-
Cell Culture Variables:
-
Solution: Maintain consistency in your cell culture practices. Use cells within a defined and low passage number range. Ensure consistent cell seeding density for all experiments, as variations can significantly impact the results of viability and signaling assays.
-
-
Assay-Related Variables:
-
Solution: Standardize all steps of your experimental protocol, including incubation times, reagent preparation, and the instrumentation used for readouts.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay/Cell Line | IC50/EC50 | Reference |
| EP300 HAT (biochemical) | 8.1 nM | [2] |
| Full-length EP300 (biochemical) | <0.5 nM | [2] |
| Full-length CBP (biochemical) | 2.9 nM | [2] |
| H3K18Ac MSD (cellular) | 14 nM | [2] |
| JEKO-1 cell proliferation | <7.9 nM | [2] |
| HCT-116 (cellular) | 0.014 µM | [2] |
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: General experimental workflow for this compound treatment.
Caption: A logical troubleshooting workflow for unexpected results.
Experimental Protocols
Western Blot for Histone Acetylation (e.g., H3K27ac)
-
Cell Lysis and Histone Extraction:
-
Culture and treat cells with this compound and controls as required.
-
Harvest cells and wash with ice-cold PBS containing 5 mM Sodium Butyrate (to inhibit HDAC activity during sample preparation).
-
Lyse cells using a suitable lysis buffer and perform acid extraction of histones (e.g., with 0.2 N HCl) or use a commercial kit for histone extraction.
-
Neutralize the acid extract and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto a high-percentage (e.g., 15%) SDS-PAGE gel to resolve the low molecular weight histones.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane. A 0.2 µm pore size is recommended for better retention of small histone proteins.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-H3K27ac) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., total Histone H3).
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Plating:
-
Seed cells in an opaque-walled multiwell plate (e.g., 96-well) at a predetermined optimal density.
-
Include wells with medium only for background luminescence measurement.
-
-
Treatment:
-
Treat cells with a range of this compound concentrations and a vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated control to determine the percentage of viable cells.
-
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking and Cell Lysis:
-
Treat cells with this compound and controls.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10-15 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells.
-
-
Chromatin Shearing:
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease). The optimal shearing conditions should be determined empirically for each cell type.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific background.
-
Incubate the chromatin with an antibody specific for the histone mark of interest (e.g., H3K27ac) or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads extensively with a series of low and high salt buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating the samples in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Analysis:
-
Analyze the purified DNA by qPCR using primers specific to a gene locus of interest to determine the enrichment of the histone mark.
-
References
Validation & Comparative
A Head-to-Head Comparison of CPI-1612 and A-485: Potency and Efficacy in p300/CBP Inhibition
In the landscape of epigenetic research, the development of potent and selective inhibitors for histone acetyltransferases (HATs) has been a significant endeavor. Among these, the paralogous proteins p300 (also known as EP300) and CREB-binding protein (CBP) have emerged as critical therapeutic targets in various diseases, particularly cancer.[1][2] This guide provides a detailed comparison of two prominent p300/CBP inhibitors, CPI-1612 and A-485, with a focus on their potency, supporting experimental data, and relevant methodologies for researchers in drug development.
Both A-485 and this compound are potent and selective inhibitors of the catalytic HAT domain of p300 and CBP.[3][4] They function by competing with the cofactor acetyl coenzyme A (acetyl-CoA), thereby preventing the acetylation of histone and non-histone protein substrates.[4][5] This inhibition of p300/CBP activity can modulate the transcription of key genes, including oncogenes like c-Myc, making these compounds valuable tools for cancer research.[4][6]
Mechanism of Action: Competitive Inhibition of p300/CBP
The primary mechanism for both this compound and A-485 is the competitive inhibition of the histone acetyltransferase activity of p300 and CBP.[3][5] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails and other proteins. This acetylation is a key epigenetic mark that generally leads to chromatin relaxation and transcriptional activation. By binding to the acetyl-CoA pocket in the HAT domain, this compound and A-485 block this process, leading to a downstream reduction in the expression of p300/CBP target genes.
Potency: A Quantitative Comparison
Comparative studies have demonstrated that this compound exhibits superior potency compared to A-485 in both biochemical and cellular assays.[3][7] This increased potency is observed against both the catalytic domains and the full-length p300/CBP proteins.[3]
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency in biochemical assays. The data below, compiled from multiple sources, highlights the biochemical potency of this compound and A-485 against p300 and CBP.
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | EP300 (HAT domain) | 8.1 | Scintillation Proximity Assay (SPA) |
| EP300 (full length) | <0.5 | Not specified | |
| CBP (full length) | 2.9 | Not specified | |
| A-485 | p300 (BHC domain) | 9.8 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| CBP (BHC domain) | 2.6 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | |
| p300 | 44.8 | Assay at 50 nM Acetyl-CoA |
Data sourced from[7][8][9][10][11][12][13].
Notably, the inhibitory potency of these compounds can be affected by the concentration of acetyl-CoA, with higher concentrations reducing their efficacy.[7][13] Studies have shown that A-485 is more susceptible to this competitive antagonism by acetyl-CoA than this compound.[7][13]
Cellular Potency
The efficacy of these inhibitors in a cellular context is crucial for their potential therapeutic application. Cellular assays measure the ability of the compounds to engage their target within cells and elicit a biological response, such as inhibiting histone acetylation or cell proliferation.
| Compound | Cell Line | Assay Type | EC50/IC50/GI50 (nM) |
| This compound | JEKO-1 | Cell Proliferation | <7.9 |
| JEKO-1 | H3K18 Acetylation (MSD) | 14 | |
| A-485 | PC-3 | H3K27 & H3K18 Acetylation | Potent inhibition observed |
| Various | Cell Proliferation | Selective activity in hematological and prostate cancer lines |
Consistent with biochemical data, this compound demonstrates more potent activity in cellular assays.[14]
Selectivity Profile
Both this compound and A-485 exhibit high selectivity for p300/CBP over other related histone acetyltransferases.[5][10]
-
This compound showed no significant inhibitory activity against a panel of seven other HATs (Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, and GCN5L2).[10]
-
A-485 also displays high selectivity, with over 1000-fold greater potency for p300/CBP compared to other closely related HATs like PCAF, HAT1, MYST3, MYST4, TIP60, and GCN5L2.[5][9] It also shows selectivity over BET bromodomain proteins and a large panel of non-epigenetic targets.[5]
In Vivo Efficacy
Both compounds have been evaluated in preclinical xenograft models and have demonstrated anti-tumor activity.
| Compound | Xenograft Model | Dosage | Outcome |
| This compound | JEKO-1 (lymphoma) | 0.5 mg/kg, oral, twice daily | 67% tumor growth inhibition (TGI).[1][8] |
| A-485 | Castrate-Resistant Prostate Cancer | Not specified | Inhibition of tumor growth.[4] |
| Pituitary Adenoma | Not specified | Suppressed cell growth and hormone secretion.[6] |
This compound has shown efficacy at significantly lower doses compared to earlier lead compounds.[1] Furthermore, this compound is reported to be highly brain-penetrant, which may be advantageous for treating central nervous system malignancies.[3][15]
Experimental Protocols
Detailed protocols are essential for the replication and validation of experimental findings. Below are generalized methodologies for key assays used to evaluate p300/CBP inhibitors.
Biochemical HAT Activity Assay (TR-FRET based)
This assay quantifies the acetyltransferase activity of p300/CBP by detecting the acetylation of a histone substrate.
-
Reagent Preparation : Prepare assay buffer, recombinant p300 or CBP enzyme, biotinylated histone peptide substrate (e.g., H3), acetyl-CoA, and the test inhibitors (this compound, A-485) at various concentrations.
-
Reaction Setup : In a 384-well plate, add the enzyme, substrate, and inhibitor. Allow a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiation : Start the reaction by adding acetyl-CoA.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection : Stop the reaction and add detection reagents, typically a Europium-labeled anti-acetylated lysine antibody and a Streptavidin-conjugated acceptor fluorophore.
-
Data Acquisition : Read the plate on a TR-FRET-compatible plate reader. The signal is proportional to the amount of histone acetylation.
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
This method assesses the ability of an inhibitor to reduce global histone acetylation levels within cells.
-
Cell Culture and Treatment : Plate cells (e.g., HeLa, PC-3, or a relevant cancer cell line) and allow them to adhere. Treat the cells with various concentrations of the inhibitor or DMSO (vehicle control) for a defined period (e.g., 3-16 hours).[5]
-
Histone Extraction : Harvest the cells and perform histone extraction from the nuclei using an appropriate kit or protocol.
-
Protein Quantification : Determine the protein concentration of the histone extracts using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting : Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation : Block the membrane and then incubate with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K27, anti-acetyl-H3K18) and a loading control (e.g., anti-total Histone H3).
-
Detection : After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.
-
Analysis : Quantify the band intensities using densitometry. Normalize the acetylated histone signal to the total histone signal to determine the relative reduction in acetylation at different inhibitor concentrations.
Conclusion
Both this compound and A-485 are valuable chemical probes for studying the biology of p300/CBP and for exploring their therapeutic potential. The available data indicates that this compound is a more potent inhibitor than A-485, both in biochemical and cellular contexts.[3][7][13] Its improved potency, favorable pharmacokinetic properties including oral bioavailability and brain penetration, and demonstrated in vivo efficacy at low doses make this compound a particularly compelling compound for preclinical studies.[1][3][15] Researchers should consider these differences in potency and physicochemical properties when selecting an inhibitor for their specific experimental needs. The high potency of this compound nominates it as a preferred in vitro probe and provides a strong foundation for further therapeutic development.[7]
References
- 1. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. probechem.com [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A 485 | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. file.medchemexpress.com [file.medchemexpress.com]
A Head-to-Head Comparison of CPI-1612 and Other p300/CBP Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of CPI-1612 with other prominent inhibitors of the homologous histone acetyltransferases (HATs), p300 (EP300), and CREB-binding protein (CBP). This document summarizes key preclinical performance data, outlines detailed experimental methodologies for key assays, and visualizes the critical signaling pathways impacted by p300/CBP inhibition to support informed decision-making in drug discovery and development.
The p300/CBP proteins are master transcriptional co-regulators that play a pivotal role in a multitude of cellular processes, including cell growth, differentiation, and DNA repair. Their dysregulation is implicated in various diseases, most notably cancer, making them a compelling target for therapeutic intervention.[1][2] this compound, a potent and selective inhibitor of the HAT activity of p300/CBP, has emerged as a significant tool in dissecting the function of these enzymes and as a potential therapeutic agent.[3][4] This guide will compare this compound to other key p300/CBP inhibitors, including A-485, iP300w, and bromodomain inhibitors such as CCS1477 and GNE-781.
Quantitative Performance Comparison
The following tables provide a structured overview of the biochemical and cellular potency of this compound in comparison to other p300/CBP inhibitors. The data is compiled from various preclinical studies to facilitate a clear head-to-head analysis.
Table 1: Biochemical Potency of p300/CBP HAT Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | p300 (HAT domain) | SPA | 8.1 | [5] |
| Full-length p300 | SPA | <0.5 | [6] | |
| Full-length CBP | SPA | 2.9 | [6] | |
| A-485 | p300 (HAT domain) | TR-FRET | 44.8 | [7] |
| p300-BHC | - | 9.8 | [8] | |
| CBP-BHC | - | 2.6 | [8] | |
| iP300w | p300 (HAT domain) | TR-FRET | 15.8 | [7] |
| C646 | p300 | Cell-free | Ki = 400 | [9] |
| B026 | p300 | - | 1.8 | [3] |
| CBP | - | 9.5 | [10] |
Table 2: Cellular Activity of p300/CBP Inhibitors
| Inhibitor | Cell Line | Assay Type | EC50 / GI50 (nM) | Reference |
| This compound | JEKO-1 | Cell Proliferation | <7.9 | [6] |
| - | H3K18Ac MSD | 14 | [6] | |
| MCF-7 | Growth Inhibition | <100 | [11] | |
| A-485 | PC-3 | H3K27Ac Inhibition | 103 | [8] |
| iP300w | MCF-7 | Growth Inhibition | Potent (exact value not specified) | [7] |
| CCS1477 (Inobrodib) | Multiple Myeloma Cell Lines | Growth Inhibition | <100 | [6] |
| GNE-781 | MV4-11 | MYC Expression | 6.6 | [10] |
Table 3: Selectivity of p300/CBP Inhibitors
| Inhibitor | Target | Selectivity Profile | Reference |
| This compound | p300/CBP | No inhibitory activity against a panel of 7 other HATs (Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, GCN5L2). | [5] |
| A-485 | p300/CBP | Selective over BET bromodomain proteins and >150 non-epigenetic targets. | [9] |
| GNE-781 | CBP/p300 Bromodomain | Exquisitely selective for CBP/p300 over other bromodomains, including >5000-fold selectivity over BRD4(1). | [10] |
| CCS1477 | p300/CBP Bromodomain | Minimal binding to BRD2, 3, 4, 9. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of the key experimental protocols used to generate the comparative data presented in this guide.
Biochemical Histone Acetyltransferase (HAT) Assays
Principle: Biochemical HAT assays directly measure the enzymatic activity of p300/CBP and the inhibitory effect of compounds. These assays typically involve incubating the purified p300 or CBP enzyme with a histone substrate (often a peptide) and the cofactor acetyl-CoA. The transfer of the acetyl group to the histone is then quantified.
Common Methodologies:
-
Scintillation Proximity Assay (SPA): This method utilizes a radiolabeled acetyl-CoA ([³H]acetyl-CoA). When the radiolabeled acetyl group is transferred to a biotinylated histone peptide, the peptide is captured by streptavidin-coated scintillant beads. The proximity of the radioisotope to the scintillant results in light emission, which is proportional to HAT activity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): In this assay, a terbium-labeled antibody recognizes the p300/CBP enzyme, and a fluorescently labeled acetyl-lysine antibody recognizes the acetylated histone product. When both antibodies are in close proximity on the enzyme-product complex, FRET occurs between the donor (terbium) and acceptor fluorophores, generating a signal that is proportional to HAT activity.
Generalized Protocol (SPA):
-
Add the p300/CBP enzyme, biotinylated histone H3 peptide, and the test inhibitor (e.g., this compound) to the wells of a microplate.
-
Initiate the reaction by adding [³H]acetyl-CoA.
-
Incubate the reaction mixture at room temperature to allow for enzymatic activity.
-
Stop the reaction by adding a stop buffer.
-
Add streptavidin-coated SPA beads to capture the biotinylated histone peptides.
-
Measure the scintillation signal using a microplate reader.
-
Calculate the percent inhibition and IC50 values based on the signal relative to controls.
Cellular Histone Acetylation Assays
Principle: These assays measure the ability of an inhibitor to modulate the acetylation of histones within a cellular context, providing a direct readout of target engagement.
Common Methodologies:
-
Western Blotting: This is a widely used technique to detect changes in the levels of specific histone acetylation marks (e.g., H3K27ac, H3K18ac). Cells are treated with the inhibitor, and histones are extracted from the cell lysates. The histones are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the acetylated histone mark of interest.
-
In-Cell Western / High-Content Imaging: These are more quantitative, plate-based methods. Cells are cultured in microplates, treated with the inhibitor, and then fixed and permeabilized. The cells are then incubated with a primary antibody against a specific histone acetylation mark and a fluorescently labeled secondary antibody. The fluorescence intensity, which is proportional to the level of histone acetylation, is measured using a plate reader or an automated microscope.
Generalized Protocol (Western Blotting):
-
Culture cells to the desired confluency and treat with various concentrations of the p300/CBP inhibitor for a specified time.
-
Harvest the cells and lyse them to extract total protein or nuclear extracts.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or β-actin).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways regulated by p300/CBP and a typical experimental workflow for evaluating p300/CBP inhibitors.
Caption: Simplified signaling pathway of p300/CBP regulation and function.
Caption: General experimental workflow for p300/CBP inhibitor evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p300/CBP and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Targeting CBP and p300: Emerging Anticancer Agents [mdpi.com]
- 11. researchgate.net [researchgate.net]
Validating the On-Target Effects of CPI-1612 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CPI-1612, a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP, with other known inhibitors of the same targets.[1][2] By presenting key in vitro data and detailed experimental protocols, this document aims to assist researchers in designing and interpreting experiments to validate the on-target effects of this compound.
Introduction to this compound and its Targets: EP300/CBP
This compound is a small molecule inhibitor that targets the catalytic HAT domain of two highly homologous transcriptional co-activators, E1A binding protein p300 (EP300) and CREB-binding protein (CBP).[1][2] These enzymes play a crucial role in regulating gene expression by acetylating histone proteins, primarily at lysine (B10760008) residues H3K18 and H3K27.[3][4] This acetylation leads to a more open chromatin structure, facilitating transcription. Dysregulation of EP300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[1][5] this compound has demonstrated potent inhibition of both EP300 and CBP, leading to reduced histone acetylation and anti-proliferative effects in cancer cell lines.[6][7]
Comparative In Vitro Potency of EP300/CBP Inhibitors
To objectively assess the on-target efficacy of this compound, its in vitro potency is compared with two other well-characterized EP300/CBP inhibitors: A-485 and iP300w.[8][9] The following table summarizes their inhibitory activities in biochemical and cellular assays.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular H3K27ac EC50 (nM) | Cellular Proliferation GI50 (nM) | Cell Line |
| This compound | EP300 | <0.5 - 8.1 [6][7] | 14 (H3K18Ac)[6] | <7.9 | JEKO-1[6] |
| CBP | 2.9 [6][7] | <100 | ER+ Breast Cancer Cell Lines[7] | ||
| A-485 | EP300 | 9.8[10] | 73[11] | Varies by cell line | PC-3[11] |
| CBP | 2.6[10] | ||||
| iP300w | EP300/CBP | 15.8[9] | Potent inhibition observed[12] | Varies by cell line | MCF-7[12] |
Key Experimental Protocols for In Vitro Validation
Accurate and reproducible experimental design is paramount for validating the on-target effects of this compound. Below are detailed protocols for essential in vitro assays.
Biochemical Histone Acetyltransferase (HAT) Assay
This assay directly measures the enzymatic activity of EP300/CBP and its inhibition by this compound.
Principle: A purified recombinant EP300 or CBP enzyme is incubated with a histone substrate (e.g., histone H3 peptide) and acetyl-CoA. The inhibitor's potency is determined by measuring the reduction in histone acetylation.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare serial dilutions of this compound.
-
Enzyme Addition: Add a solution containing purified recombinant EP300 or CBP enzyme to each well.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the histone H3 substrate and acetyl-CoA.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[13]
-
Detection: The level of histone acetylation can be quantified using various methods, such as a colorimetric or fluorescent-based ELISA-like assay or by detecting the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction, using a coupled enzyme system that generates a chemiluminescent signal.[13]
Cellular Histone Acetylation Assay (Western Blot)
This assay determines the effect of this compound on histone acetylation levels within a cellular context.[13]
Principle: Cells are treated with this compound, and the total histone proteins are extracted. Western blotting is then used to detect the levels of specific acetylated histones (e.g., AcH3K18, AcH3K27) relative to the total histone levels.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., MCF-7, PC-3) in 6-well plates and allow them to adhere. Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 3-24 hours).[12][13]
-
Histone Extraction: Lyse the cells and isolate the nuclei. Extract histone proteins using an acid extraction method.[13]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.[13]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for acetylated H3K18 or H3K27 and an antibody for total Histone H3 (as a loading control).[13][14]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.[13]
Cell Proliferation Assay
This assay assesses the impact of this compound on the growth and viability of cancer cell lines.[15]
Principle: Cells are treated with varying concentrations of this compound over several days. The number of viable cells is then measured to determine the inhibitor's growth-inhibitory effects. Due to the nature of epigenetic modulators, longer incubation times (e.g., 6-10 days) may be necessary to observe significant anti-proliferative effects.[16][17]
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for an extended period (e.g., 4-10 days), changing the media with fresh compound every 2-3 days.[12][17]
-
Viability Measurement: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[16]
-
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by plotting the percentage of cell growth inhibition against the log of the inhibitor concentration.
Visualizing the Mechanism and Workflow
To further clarify the on-target effects of this compound, the following diagrams illustrate the signaling pathway and the experimental workflow for its validation.
References
- 1. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Histone Acetylation Western Blots [bio-protocol.org]
- 15. Expression profiling of DNA methylation-mediated epigenetic gene-silencing factors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Cross-Validation of CPI-1612 Results with Genetic Knockdown of EP300/CBP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potent and selective EP300/CBP histone acetyltransferase (HAT) inhibitor, CPI-1612, with the effects of genetic knockdown of EP300 and CBP. The data presented herein serves to cross-validate the on-target activity of this compound, demonstrating its utility as a specific probe for studying EP300/CBP biology and as a potential therapeutic agent.
Introduction to this compound and EP300/CBP
The paralogous proteins E1A binding protein p300 (EP300) and CREB-binding protein (CBP) are critical transcriptional co-activators that play a central role in regulating a vast array of cellular processes, including proliferation, differentiation, apoptosis, and DNA repair.[1] Their primary function is to acetylate histone and non-histone proteins, thereby modulating chromatin structure and the activity of numerous transcription factors.[2] Given their involvement in multiple signaling pathways often dysregulated in cancer, such as the NF-κB and STAT3 pathways, EP300 and CBP have emerged as attractive therapeutic targets.[3][4]
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the HAT activity of both EP300 and CBP.[5][6] It has demonstrated efficacy in preclinical cancer models, and its mechanism of action is believed to be the direct inhibition of the catalytic function of these co-activators.[7] To rigorously validate that the observed effects of this compound are indeed due to the inhibition of EP300/CBP, it is essential to compare its phenotypic and molecular consequences with those induced by genetic knockdown of these proteins.
Comparative Analysis: this compound vs. Genetic Knockdown
The following sections present a comparative analysis of the effects of this compound and siRNA/shRNA-mediated knockdown of EP300 and/or CBP on key cellular processes and molecular markers.
Impact on Cell Viability and Proliferation
Both pharmacological inhibition with this compound and genetic knockdown of EP300/CBP lead to a significant reduction in the viability and proliferation of various cancer cell lines. This convergence of phenotypes strongly supports the on-target anti-proliferative effect of this compound.
| Intervention | Cell Line | Effect | Quantitative Data | Citation |
| This compound | JEKO-1 (Mantle Cell Lymphoma) | Inhibition of cell proliferation | GI50 < 7.9 nM | [7] |
| This compound | MCF-7 (Breast Cancer) | Inhibition of cell growth | GI50 < 100 nM | [2] |
| EP300/CBP Knockdown (siRNA) | H1299 (Lung Cancer, CBP-KO) | Marked suppression of growth and survival | >65% inhibition of cell viability | [8] |
| EP300/CBP Knockdown (shRNA) | LP-1 (Multiple Myeloma) | Reduced cell viability | Significant decrease in viable cells | [9] |
Effects on Histone Acetylation
A primary molecular indicator of EP300/CBP activity is the acetylation of histone H3 at lysine (B10760008) 27 (H3K27ac), a marker of active enhancers and promoters. Both this compound and genetic knockdown of EP300/CBP have been shown to decrease global levels of H3K27ac.
| Intervention | Model System | Effect on H3K27ac | Citation |
| This compound | JEKO-1 xenograft | Reduction in plasma and tumor | [10] |
| This compound | In vivo mouse models | Suppression of H3K27ac | [5] |
| EP300/CBP Knockdown (siRNA) | Myeloid-derived suppressor cells | Critical regulator of H3K27ac | [3] |
| EP300/CBP Knockdown (shRNA) | Glioblastoma cells | Reduced H3K27ac at HR gene promoters | [2] |
Impact on Gene Expression
Inhibition or knockdown of EP300/CBP leads to the downregulation of key oncogenes, including MYC and RAD51, which are involved in cell cycle progression and DNA repair, respectively. This demonstrates a conserved mechanism of action at the level of gene regulation.
| Intervention | Cell Line/Model | Downregulated Genes | Citation |
| This compound | Glioblastoma cells | C-MYC, RAD51, FIGNL1 | [2] |
| EP300 Knockdown (shRNA) | Glioblastoma cells | C-MYC, RAD51 | [2] |
| CBP/EP300 Knockdown (shRNA) | Multiple Myeloma cells | IRF4, MYC | [11] |
| EP300 Ablation | CBP-deficient cancer cells | MYC | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the central role of EP300/CBP in key signaling pathways and a typical experimental workflow for comparing this compound with genetic knockdown.
Caption: EP300/CBP as a central signaling hub.
Caption: Experimental workflow for cross-validation.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Lines: Human cancer cell lines (e.g., JEKO-1, MCF-7, H1299) are maintained in their respective recommended media supplemented with fetal bovine serum and antibiotics.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. The final DMSO concentration should be kept constant across all treatment groups, including the vehicle control.
-
Treatment: Cells are seeded at an appropriate density and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing either this compound at various concentrations or an equivalent amount of DMSO as a vehicle control. Cells are then incubated for the desired duration (e.g., 24, 48, or 72 hours) before being harvested for downstream analysis.
Genetic Knockdown of EP300/CBP using siRNA
-
siRNA Reagents: Predesigned and validated siRNAs targeting human EP300 and CBP, as well as a non-targeting control siRNA, are commercially available.
-
Transfection Reagent: A lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) is used to deliver the siRNAs into the cells.
-
Transfection Protocol (General):
-
Cell Seeding: Cells are seeded in antibiotic-free medium to be 60-80% confluent at the time of transfection.
-
Complex Formation: For each transfection, siRNA is diluted in serum-free medium. In a separate tube, the transfection reagent is diluted in serum-free medium. The diluted siRNA is then added to the diluted transfection reagent, mixed gently, and incubated at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: The siRNA-lipid complexes are added dropwise to the cells.
-
Incubation: Cells are incubated with the transfection complexes for 48-72 hours to allow for target gene knockdown.
-
Validation of Knockdown: The efficiency of EP300 and CBP knockdown is confirmed by Western blotting and/or RT-qPCR.
-
Conclusion
The congruent effects observed between treatment with the selective HAT inhibitor this compound and genetic knockdown of EP300 and CBP provide strong evidence for the on-target mechanism of action of this compound. Both interventions lead to decreased cell viability, reduced histone H3K27 acetylation, and downregulation of key oncogenic gene expression programs. This cross-validation underscores the potential of this compound as a valuable tool for elucidating the complex biology of EP300/CBP and as a promising therapeutic strategy for cancers dependent on their activity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stat3 activation of NF-κB p100 processing involves CBP/p300-mediated acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the RelA:CBP/p300 interaction reveals its involvement in NF-κB-driven transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
- 10. Reactome | CBP and p300 binds NF-kB complex [reactome.org]
- 11. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of CPI-1612: A Comparative Guide to Combination Therapies in Oncology
For Researchers, Scientists, and Drug Development Professionals
CPI-1612, a potent and selective oral inhibitor of the histone acetyltransferases (HATs) EP300 and CBP, has demonstrated significant preclinical antitumor activity as a monotherapy. This guide provides a comprehensive overview of the synergistic and additive effects of this compound when combined with other anticancer agents, supported by experimental data. The following sections detail the preclinical evidence for combining this compound with standard-of-care therapies, offering insights into potential new treatment paradigms.
Additive Effects of this compound with Fulvestrant (B1683766) in ER+ Breast Cancer
Preclinical studies have demonstrated that the combination of this compound with the selective estrogen receptor degrader (SERD) fulvestrant results in enhanced antitumor efficacy in estrogen receptor-positive (ER+) breast cancer models. This suggests a non-overlapping mechanism of action that could provide a therapeutic advantage in this patient population.[1][2]
Quantitative Data: In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Growth Inhibition (TGI) | Animal Model | Dosing Regimen | Reference |
| This compound (suboptimal dose) | Dose-dependent inhibition | MCF7 Xenograft | Oral (PO), twice daily (BID) | [1][2] |
| Fulvestrant | Dose-dependent inhibition | MCF7 Xenograft | Intramuscular (IM) | [1][2] |
| This compound + Fulvestrant | Additive antitumor efficacy | MCF7 Xenograft | This compound: PO, BID; Fulvestrant: IM | [1][2] |
Experimental Protocol: MCF7 Xenograft Model
-
Cell Line: MCF7 (ER+ breast cancer cell line)
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude)
-
Tumor Implantation: MCF7 cells are implanted subcutaneously into the flank of the mice.
-
Treatment Initiation: Treatment begins when tumors reach a predetermined size.
-
Dosing:
-
This compound is administered orally (PO) twice daily (BID) at a suboptimal dose to assess for combinatorial effects.
-
Fulvestrant is administered intramuscularly (IM) at a clinically relevant dose.
-
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, and tumor growth inhibition is calculated.[1][2]
Signaling Pathway and Experimental Workflow
The combination of this compound and fulvestrant targets the ER signaling pathway at different points. Fulvestrant directly targets the estrogen receptor for degradation, while this compound inhibits the acetyltransferase activity of EP300/CBP, which are crucial co-activators for ER-mediated transcription. This dual targeting leads to a more comprehensive shutdown of ER-dependent gene expression and tumor cell proliferation.
Potential Synergistic Effects of EP300/CBP Inhibition with Other Anticancer Agents
While direct preclinical data for this compound in combination with agents other than fulvestrant is limited, studies with other selective EP300/CBP inhibitors provide a strong rationale for exploring its synergistic potential in other cancer types, particularly hematological malignancies.
Rationale for Combination with BCL2 Inhibitors (e.g., Venetoclax)
In models of hematological malignancies, resistance to the BCL2 inhibitor venetoclax (B612062) has been linked to the expression of other anti-apoptotic proteins. Preclinical studies with dual BET and EP300/CBP inhibitors have shown that resistance to these agents is associated with high BCL2 expression. Combining an EP300/CBP inhibitor with venetoclax has been shown to overcome this resistance and induce synergistic cell death.[1]
Rationale for Combination with BTK Inhibitors (e.g., Ibrutinib)
In mantle cell lymphoma (MCL) models resistant to Bruton's tyrosine kinase (BTK) inhibitors, the combination of a p300/CBP inhibitor with a BTK inhibitor has been shown to synergistically induce apoptosis and cell cycle arrest. The mechanism involves the counteraction of pro-survival signaling pathways, such as IL-6/JAK/STAT3, that are activated upon single-agent BTK inhibition.
Summary of Preclinical Synergy with Other EP300/CBP Inhibitors
| Combination Agent | Cancer Type | Effect | Mechanism | Reference |
| Venetoclax (BCL2 inhibitor) | Hematological Malignancies | Synergy | Overcoming resistance mediated by BCL2 expression | [1] |
| Ibrutinib (BTK inhibitor) | Mantle Cell Lymphoma | Synergy | Counteracting IL-6/JAK/STAT3 signaling |
Proposed Experimental Protocol for Synergy Assessment (e.g., with Venetoclax)
-
Cell Lines: A panel of hematological malignancy cell lines with varying sensitivity to venetoclax.
-
Method: Cell viability assays (e.g., CellTiter-Glo®) to determine the IC50 of this compound and venetoclax as single agents.
-
Synergy Analysis: Cells are treated with a matrix of concentrations of both drugs. The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
-
Mechanism of Action Studies: Western blotting to assess changes in the expression of pro- and anti-apoptotic proteins (e.g., BCL2 family members). Flow cytometry for apoptosis analysis (e.g., Annexin V/PI staining).
Conclusion
The available preclinical data suggests that this compound has the potential to be a valuable combination partner for various anticancer agents. The additive effect with fulvestrant in ER+ breast cancer is supported by direct evidence. Furthermore, the strong synergistic effects observed with other EP300/CBP inhibitors in combination with agents like venetoclax and BTK inhibitors in hematological malignancies provide a compelling rationale for investigating this compound in these settings. Further preclinical studies are warranted to confirm these synergistic interactions and to elucidate the underlying molecular mechanisms, which will be crucial for guiding the clinical development of this compound-based combination therapies.
References
A Head-to-Head Analysis of CPI-1612 and Bromodomain Inhibitors in Preclinical Cancer Models
In the landscape of epigenetic drug discovery, inhibitors of histone acetyltransferases (HATs) and bromodomain-containing proteins represent two distinct yet complementary strategies for modulating gene expression in cancer. This guide provides a side-by-side analysis of CPI-1612, a potent and selective inhibitor of the p300/CBP HATs, and the broader class of bromodomain and extra-terminal (BET) domain inhibitors. By examining their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation, we offer a comprehensive resource for researchers and drug development professionals.
Differentiated Mechanisms of Action: Targeting the "Writer" vs. the "Reader"
The fundamental difference between this compound and bromodomain inhibitors lies in their molecular targets within the epigenetic machinery. Histone acetylation is a key post-translational modification that generally leads to a more open chromatin structure, facilitating gene transcription.
This compound acts as a "writer" inhibitor. It targets the catalytic HAT domain of the highly homologous proteins p300 (EP300) and CREB-binding protein (CBP).[1][2][3] By inhibiting the enzymatic activity of p300/CBP, this compound prevents the addition of acetyl groups to histone tails (specifically at sites like H3K18 and H3K27) and other proteins.[2][3] This leads to a more condensed chromatin state and subsequent repression of gene transcription.
Bromodomain inhibitors , in contrast, are "reader" inhibitors. They target proteins that recognize and bind to acetylated lysines on histones, thereby recruiting the transcriptional machinery to activate gene expression. The most well-characterized family of bromodomain-containing proteins are the BET proteins (BRD2, BRD3, and BRD4).[4][5] By competitively binding to the acetyl-lysine binding pockets of BET proteins, these inhibitors displace them from chromatin, leading to the downregulation of key oncogenes, most notably MYC.[5][6]
Comparative Efficacy: In Vitro Potency and In Vivo Activity
The following tables summarize the reported in vitro potencies of this compound and several prominent BET inhibitors across a range of cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same experimental setting are limited.
Table 1: In Vitro Potency (IC50/EC50/GI50 in nM) of this compound and BET Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound | JQ1 | OTX015 (Birabresib) | I-BET762 (Molibresib) |
| JEKO-1 | Mantle Cell Lymphoma | <7.9[7] | - | - | - |
| HCT-116 | Colorectal Carcinoma | 14[7] | - | - | - |
| LP-1 | Multiple Myeloma | - | - | - | - |
| A2780 | Ovarian Carcinoma | - | 410[8] | - | - |
| TOV112D | Ovarian Carcinoma | - | 750[8] | - | - |
| HEC151 | Endometrial Carcinoma | - | 280[8] | - | - |
| RPMI-8226 | Multiple Myeloma | - | - | - | - |
| LNCaP | Prostate Cancer | - | - | - | ~500[9] |
| VCaP | Prostate Cancer | - | - | - | ~500[9] |
| MDA-MB-231 | Breast Cancer | - | - | - | 460[10] |
| MCF7 | Breast Cancer | <100[11] | 1260[5] | - | - |
| T47D | Breast Cancer | <100[11] | - | - | - |
| Various Hematologic Malignancies | - | - | - | 60-200[12] | - |
| Various Lung Adenocarcinoma | - | - | 420-4190[5] | - | - |
In vivo studies have demonstrated the anti-tumor activity of both this compound and BET inhibitors. This compound administered orally at 0.5 mg/kg twice daily resulted in a 67% tumor growth inhibition in a JEKO-1 mantle cell lymphoma xenograft model.[3][7] This was accompanied by a reduction in H3K27 acetylation in plasma and H3K18 acetylation in the tumor.[7] BET inhibitors such as JQ1 have also shown significant anti-tumor effects in various xenograft models, including those for NUT midline carcinoma and bladder cancer.[4]
Key Signaling Pathways and Experimental Workflows
The antitumor effects of both this compound and BET inhibitors converge on the downregulation of critical oncogenic signaling pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and is often dysregulated in cancer.[13][14][15] Both p300/CBP and BET proteins are known to play roles as co-activators for β-catenin-mediated transcription. Inhibition of either class of proteins can, therefore, lead to the downregulation of Wnt target genes.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 3. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NanoBRET™ BRD4/Histone H3.3 Interaction Assay Protocol [promega.jp]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Live cell studies of p300/CBP histone acetyltransferase activity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BET protein inhibitor JQ1 inhibits growth and modulates WNT signaling in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
Validating the On-Target Mechanism of CPI-1612: A Comparative Guide to EP300/CBP Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CPI-1612, a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and its paralog CREB-binding protein (CBP), with other widely used EP300/CBP inhibitors. We delve into the experimental data that validates its mechanism of action, with a focus on rescue-like experiments that confirm its on-target effects.
Introduction to this compound and its Mechanism of Action
This compound is a highly potent, orally bioavailable small molecule that inhibits the catalytic HAT activity of EP300 and CBP.[1] These two enzymes are critical transcriptional co-activators that play a central role in regulating gene expression by acetylating histone proteins and other transcription factors. By adding an acetyl group to lysine (B10760008) residues on histone tails, EP300/CBP neutralizes their positive charge, leading to a more open chromatin structure that is accessible to the transcriptional machinery.
This compound exerts its inhibitory effect by competing with the cofactor acetyl-CoA for the active site of the HAT domain.[2] This competitive inhibition prevents the transfer of acetyl groups to histone substrates, thereby blocking the downstream signaling pathways that are dependent on EP300/CBP activity. The inhibition of EP300/CBP has shown therapeutic potential in various diseases, including cancer.
Comparative Performance of this compound
The efficacy of this compound has been benchmarked against other well-characterized EP300/CBP inhibitors, such as A-485 and iP300w. Experimental data consistently demonstrates the superior potency of this compound in both biochemical and cellular assays.
Biochemical Potency
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used to measure the direct inhibitory effect of compounds on EP300/CBP HAT activity. In this assay, the acetylation of a biotinylated histone H3 peptide by the EP300 catalytic domain is detected. The results consistently show that this compound has a significantly lower half-maximal inhibitory concentration (IC50) compared to A-485 and iP300w, indicating higher potency.[3]
| Compound | EP300 HAT IC50 (nM) | CBP HAT IC50 (nM) |
| This compound | <0.5 | 2.9 |
| A-485 | 9.8 | 2.6 |
| iP300w | 15.8 | Not widely reported |
Table 1: Comparison of the biochemical potency of this compound, A-485, and iP300w against EP300 and CBP HAT domains. Data compiled from multiple sources.[1][2][3]
Cellular Potency
The on-target effect of this compound in a cellular context is typically assessed by measuring the levels of specific histone acetylation marks that are known to be dependent on EP300/CBP activity, such as the acetylation of histone H3 at lysine 18 (H3K18ac) and lysine 27 (H3K27ac). Western blot analysis in cell lines, such as the MCF-7 breast cancer cell line, demonstrates that this compound reduces these acetylation marks at much lower concentrations than its counterparts.[3][4]
| Compound | Cellular H3K18ac Inhibition EC50 (nM) |
| This compound | 14 |
| A-485 | ~1000 |
| iP300w | ~100 |
Table 2: Comparison of the cellular potency of this compound, A-485, and iP300w in inhibiting H3K18 acetylation in MCF-7 cells. Data compiled from multiple sources.[2][3]
Validating the Mechanism of Action Through Rescue Experiments
A crucial step in validating the mechanism of action of a targeted inhibitor is to perform rescue experiments. These experiments aim to demonstrate that the observed cellular effects of the inhibitor are indeed due to its interaction with the intended target. While classic rescue experiments often involve introducing a drug-resistant mutant of the target protein, an analogous approach for acetyl-CoA competitive inhibitors like this compound involves modulating the intracellular concentration of the competing substrate, acetyl-CoA.
Acetyl-CoA Competition as a Rescue Strategy
Studies have shown that increasing the intracellular pool of acetyl-CoA can confer resistance to EP300/CBP inhibitors.[3] This phenomenon serves as a powerful validation of their on-target mechanism. The logic is that if the inhibitor's effect can be overcome by an excess of its natural competitor, it strongly suggests that the inhibitor is acting at the intended site.
One way to increase intracellular acetyl-CoA is by knocking out the gene for Pantothenate Kinase 4 (PANK4), an enzyme involved in the regulation of acetyl-CoA levels.[5][6][7][8] In cells with PANK4 knockout, the elevated acetyl-CoA levels effectively "rescue" the cells from the anti-proliferative effects of EP300/CBP inhibitors. This effect is more pronounced for less potent inhibitors like A-485, which require higher concentrations to achieve the same level of growth inhibition in PANK4 knockout cells compared to wild-type cells. The highly potent this compound is less affected by this increase in acetyl-CoA, further highlighting its robust on-target activity.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Comparative Analysis of CPI-1612's Effect on Different Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CPI-1612's performance across various cell lines, supported by experimental data. This compound is a potent and selective, orally bioavailable inhibitor of the histone acetyltransferases (HATs) EP300 and CBP. [1][2] These enzymes are crucial regulators of gene expression, and their dysregulation is implicated in numerous diseases, including cancer.[1]
Mechanism of Action: Targeting the EP300/CBP Acetyltransferase Activity
This compound functions by inhibiting the catalytic HAT activity of both EP300 and CBP.[1] These enzymes play a key role in chromatin remodeling by acetylating histone proteins, primarily at histone H3 lysine (B10760008) 18 (H3K18) and lysine 27 (H3K27).[3][4] This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure, which allows for the binding of transcription factors and subsequent gene activation. By inhibiting EP300/CBP, this compound prevents this histone acetylation, resulting in a more condensed chromatin state and the repression of target gene transcription.[5] This mechanism is particularly relevant in cancers where aberrant EP300/CBP activity drives the expression of oncogenes.
Below is a diagram illustrating the signaling pathway affected by this compound.
Comparative Efficacy Across Different Cell Lines
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The following table summarizes the available data on its inhibitory concentrations.
| Cell Line | Cancer Type | Assay | Parameter | Value (nM) | Reference |
| JEKO-1 | Mantle Cell Lymphoma | CellTiter-Glo | GI50 | < 7.9 | [6] |
| LP-1 | Multiple Myeloma | Fluorescence-based | GI50 | 5 | [6] |
| HCT-116 | Colon Carcinoma | Meso Scale Discovery | EC50 (H3K18Ac reduction) | 14 | [6] |
| MCF7 | Breast Cancer (ER+) | CellTiter-Glo | GI50 | < 100 | [7][8] |
| T47D | Breast Cancer (ER+) | CellTiter-Glo | GI50 | < 100 | [8] |
| CAMA-1 | Breast Cancer (ER+) | CellTiter-Glo | GI50 | < 100 | [8] |
| ZR-75-1 | Breast Cancer (ER+) | CellTiter-Glo | GI50 | < 100 | [8] |
As indicated in the table, this compound demonstrates potent anti-proliferative effects in various hematological and solid tumor cell lines, with particularly high potency observed in mantle cell lymphoma and multiple myeloma cell lines. Its efficacy in estrogen receptor-positive (ER+) breast cancer cell lines is also notable.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Cultured cells in appropriate medium
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at the desired density and incubate under standard culture conditions.
-
Treat cells with various concentrations of this compound or vehicle control and incubate for the desired period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 values from the dose-response curves.
Western Blot for Histone Acetylation
This technique is used to detect and quantify the levels of specific histone acetylation marks (e.g., H3K18Ac, H3K27Ac) in cells following treatment with this compound.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for acetylated histones and loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cells with this compound or vehicle control for the desired time.
-
Harvest cells and lyse to extract total protein.
-
Quantify protein concentration using a suitable assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the histone acetylation mark of interest.
-
Wash the membrane and incubate with a secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of histone acetylation.
References
- 1. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Is histone acetylation the most important physiological function for CBP and p300? | Aging [aging-us.com]
- 4. The histone acetyltransferases p300 and CBP coordinate distinct chromatin remodeling programs in vascular smooth muscle plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Assessing the Specificity of CPI-1612 Against Other Histone Acetyltransferases
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the histone acetyltransferase (HAT) inhibitor CPI-1612 with other alternatives, focusing on its specificity and supported by experimental data. The information is intended for researchers, scientists, and drug development professionals working in epigenetics and oncology.
Introduction to this compound
This compound is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) EP300 (p300) and CREB-binding protein (CBP), also known as KAT3A and KAT3B respectively.[1] These two highly homologous proteins are critical transcriptional co-regulators involved in a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[2][3] Dysregulation of p300/CBP activity has been implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[4][5] this compound acts as an acetyl-CoA competitive inhibitor, targeting the catalytic HAT domain of p300/CBP.[6]
Comparative Specificity of this compound
The following table summarizes the inhibitory activity of this compound against its primary targets, p300 and CBP, and a panel of other histone acetyltransferases. For a comprehensive comparison, data for A-485, another well-characterized p300/CBP inhibitor, is also included.
| Target HAT | This compound IC50 (nM) | A-485 IC50 (nM) | Selectivity Fold (this compound vs. Other HATs) |
| EP300 (full-length) | <0.5[7] | 9.8[8] | >20,000 |
| CBP (full-length) | 2.9[7] | 2.6[8] | >3,400 |
| EP300 (HAT domain) | 8.1[7] | ~60[9] | >1,200 |
| PCAF | No Inhibition (>10,000)[1] | No Inhibition (>10,000)[9] | >10,000 |
| GCN5L2 | No Inhibition (>10,000)[1] | No Inhibition (>10,000)[9] | >10,000 |
| TIP60 | No Inhibition (>10,000)[1] | No Inhibition (>10,000)[9] | >10,000 |
| HAT1 | No Inhibition (>10,000)[1] | No Inhibition (>10,000)[9] | >10,000 |
| MYST2 | No Inhibition (>10,000)[1] | Not Reported | >10,000 |
| MYST3 | No Inhibition (>10,000)[1] | No Inhibition (>10,000)[9] | >10,000 |
| MYST4 | No Inhibition (>10,000)[1] | No Inhibition (>10,000)[9] | >10,000 |
Note: "No Inhibition" indicates that no significant inhibitory activity was observed at the highest tested concentration (typically 10 µM). The selectivity fold is a conservative estimate based on the highest tested concentration for the off-target HATs.
Experimental Protocols
Biochemical Histone Acetyltransferase (HAT) Selectivity Assay (Radiometric)
This protocol describes a common method for determining the IC50 values of a test compound against a panel of HAT enzymes.
Materials:
-
Recombinant human HAT enzymes (e.g., p300, CBP, PCAF, GCN5, TIP60)
-
Histone H3 or H4 peptide substrate
-
[³H]-Acetyl-Coenzyme A
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Test compound (e.g., this compound) and vehicle control (DMSO)
-
P81 phosphocellulose filter paper
-
Wash Buffer (e.g., 50 mM sodium carbonate/bicarbonate, pH 9.2)
-
Scintillation fluid and scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.
-
Reaction Setup: In a 96-well plate, combine the assay buffer, the respective HAT enzyme, and the histone peptide substrate.
-
Inhibitor Addition: Add the diluted test compound or vehicle control to the appropriate wells.
-
Reaction Initiation: Start the reaction by adding [³H]-Acetyl-CoA to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
-
Reaction Termination: Spot the reaction mixture onto the P81 phosphocellulose filter paper to capture the radiolabeled acetylated histone peptide.
-
Washing: Wash the filter paper extensively with the wash buffer to remove unincorporated [³H]-Acetyl-CoA.
-
Detection: Dry the filter paper, place it in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of HAT inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (Western Blot for Histone Acetylation)
This protocol is used to confirm that the inhibitor affects its target in a cellular context by measuring changes in histone acetylation levels.
Materials:
-
Cell line of interest (e.g., JEKO-1, a mantle cell lymphoma line)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) and vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3 Lys27 (H3K27ac), anti-acetyl-Histone H3 Lys18 (H3K18ac), anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere (if applicable). Treat the cells with a dose-response of the test compound or vehicle control for a specified duration (e.g., 4-24 hours).
-
Cell Lysis: Harvest the cells and lyse them using the lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific histone acetylation mark overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with total histone H3 antibody as a loading control.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the acetylated histone and total histone. Normalize the acetylated histone signal to the total histone signal to determine the relative change in histone acetylation upon inhibitor treatment.
Visualizations
Caption: p300/CBP Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Assessing HAT Inhibitor Specificity.
References
- 1. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Live cell studies of p300/CBP histone acetyltransferase activity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are p300-CBP transcription factors inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of CPI-1612
This document provides comprehensive guidance on the proper disposal procedures for CPI-1612, a potent and selective EP300/CBP histone acetyltransferase (HAT) inhibitor used in research. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance. This information is intended for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of non-hazardous solid chemical waste in a laboratory setting.[1][2][3][4][5][6][7][8][9][10] Always consult the official manufacturer's SDS and your institution's Environmental Health and Safety (EHS) department for specific guidelines before proceeding with disposal.
I. This compound Handling and Storage Overview
Proper handling and storage are crucial prerequisites for safe disposal. Below is a summary of key information for this compound.
| Property | Information |
| Primary Use | A potent, orally active EP300/CBP histone acetyltransferase (HAT) inhibitor with anticancer activity. |
| Appearance | Solid powder. |
| Storage (Powder) | Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C. Store in a dry and dark environment. |
| Storage (Solutions) | Stock solutions should be stored at -20°C for up to one month or -80°C for up to one year. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Solubility | Soluble in DMSO. |
| Shipping | Typically shipped under ambient temperature as a non-hazardous chemical. |
II. Step-by-Step Disposal Protocol for this compound (Solid Waste)
This protocol outlines the procedure for disposing of small quantities of solid this compound waste, such as unused or expired compounds.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
2. Waste Characterization:
-
Although shipped as non-hazardous, it is crucial to confirm the waste classification with your institution's EHS department. In the absence of a specific SDS, treat the compound with caution.
3. Container Selection and Labeling:
-
Dispose of solid reagent chemicals in the manufacturer's original container whenever possible.[11]
-
If the original container is not available, use a new, clean, and compatible container with a secure, leak-proof screw-on cap.[3][11] The container should be made of a material that will not react with the chemical.
-
Label the container clearly as "Hazardous Waste" or as directed by your institution's EHS.[2][3][4][6]
-
The label must include:
-
The full chemical name: (R)-2-(((S)-2-(4-cyanophenyl)propyl)amino)-N-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)-2-phenylacetamide
-
The quantity of waste.
-
The date of accumulation (the date you first add waste to the container).
-
The name of the principal investigator and the laboratory contact information.
-
4. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3][4]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that the waste is segregated from incompatible materials.[1][3]
5. Disposal Request and Pickup:
-
Once the container is full or you no longer need to accumulate this waste stream, submit a chemical waste pickup request to your institution's EHS department.[2][4]
-
Do not dispose of solid this compound in the regular trash or down the drain.[5][6][7][10][12]
III. Disposal of Empty this compound Containers
Empty containers that once held this compound must also be disposed of properly to avoid contamination.
1. Decontamination:
-
If the container held an acutely hazardous chemical (a "P-listed" waste), it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12][13] While this compound is not expected to be P-listed, this is a conservative best practice.
-
For containers of non-P-listed chemicals, a single thorough rinsing with an appropriate solvent is generally sufficient. This rinsate should also be collected and disposed of as hazardous chemical waste.[12]
2. Container Preparation for Disposal:
-
After rinsing and allowing the container to air dry, deface or remove the original label to prevent confusion.[2][7][12]
-
Place the clean, dry, and unlabeled container in the appropriate laboratory glassware or solid waste stream as directed by your EHS.[2]
IV. Spill Management
In the event of a spill of solid this compound:
1. Evacuate and Secure the Area:
-
Alert others in the vicinity and restrict access to the spill area.
2. Don Appropriate PPE:
-
Wear a lab coat, safety glasses, and double nitrile gloves. For larger spills, respiratory protection may be necessary.
3. Clean the Spill:
-
Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area with a detergent solution and water.
4. Dispose of Cleanup Materials:
-
All materials used for cleanup (e.g., absorbent pads, gloves, wipes) must be placed in the solid hazardous waste container.
5. Report the Spill:
-
Report the incident to your laboratory supervisor and EHS department.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. odu.edu [odu.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. acs.org [acs.org]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. policies.dartmouth.edu [policies.dartmouth.edu]
- 13. sites.rowan.edu [sites.rowan.edu]
Personal protective equipment for handling CPI-1612
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CPI-1612, a potent and orally active EP300/CBP histone acetyltransferase (HAT) inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research.
Personal Protective Equipment (PPE)
Given the potent nature of this compound, a comprehensive personal protective equipment plan is critical to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| Area of Protection | Required PPE | Specifications and Best Practices |
| Eye and Face | Safety Goggles with Side Shields, Face Shield | Must be worn at all times when handling the compound, especially during weighing, dissolution, and transfer. A face shield provides an additional layer of protection against splashes. |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised. Gloves should be inspected for integrity before each use and changed frequently, especially after direct contact with the compound. |
| Body | Laboratory Coat, Chemical-Resistant Apron | A fully buttoned lab coat should be worn over personal clothing. For procedures with a higher risk of splashes, a chemical-resistant apron is also required. |
| Respiratory | NIOSH-Approved Respirator | A fit-tested N95 or higher-level respirator is necessary when handling the solid form of this compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
| Foot | Closed-Toe Shoes | Street shoes are not permitted in the laboratory where this compound is handled. Sturdy, closed-toe shoes are mandatory to protect against spills. |
Operational Plan and Disposal
A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound powder should be stored at -20°C for long-term stability (up to 3 years). For short-term storage, 4°C is acceptable for up to 2 years. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.
Handling and Experimental Workflow
All procedures involving this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
Disposal Plan
All solid and liquid waste containing this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. This includes contaminated consumables such as pipette tips, tubes, and gloves.
Experimental Protocol: In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on p300/CBP.
Reagents and Materials
-
Recombinant human p300 or CBP protein
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Detection reagent (e.g., antibody-based detection for acetylated histone H3)
Procedure
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Reaction: In a microplate, combine the assay buffer, recombinant p300/CBP enzyme, and the histone H3 peptide substrate.
-
Add Inhibitor: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding Acetyl-CoA to all wells.
-
Incubate: Incubate the plate at 30°C for 1-2 hours.
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Detection: Measure the level of histone acetylation using a suitable detection method, such as an ELISA-based assay with an antibody specific for acetylated histone H3.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Signaling Pathway
This compound is a potent inhibitor of the histone acetyltransferases p300 and CBP. These enzymes play a critical role in regulating gene expression by acetylating histone proteins, which leads to a more open chromatin structure and allows for transcription to occur. By inhibiting p300 and CBP, this compound can modulate the expression of genes involved in cell growth, proliferation, and survival, making it a compound of interest in cancer research.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
